6-chloro-N,N-dimethylpyridazin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSLTSHWUCNYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878910 | |
| Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-60-0 | |
| Record name | 7145-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: Properties, Synthesis, and Applications
Abstract and Introduction
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for the unique electronic and steric properties conferred by its adjacent nitrogen atoms. Within this class, 6-chloro-N,N-dimethylpyridazin-3-amine stands out as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 6-position allows for a variety of cross-coupling reactions, while the dimethylamino group at the 3-position modulates the electronic character of the ring system, influencing its reactivity and the biological activity of its derivatives.
This technical guide provides an in-depth analysis of this compound (CAS No. 7145-60-0), designed for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a representative synthetic pathway with a step-by-step protocol, discuss its chemical reactivity and potential applications, and outline essential safety and handling procedures. This document serves as a practical resource for leveraging this compound in advanced organic synthesis and discovery programs.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundation of any scientific investigation. The structural and naming conventions for this compound are outlined below.
-
IUPAC Name: this compound
-
Canonical SMILES: CN(C)C1=NN=C(C=C1)Cl[1]
-
InChIKey: APSLTSHWUCNYLS-UHFFFAOYSA-N[3]
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental work, including reaction setup, purification, and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 157.6 g/mol | [1] |
| Monoisotopic Mass | 157.04068 Da | [3] |
| Appearance | Inferred to be a solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| XLogP (Predicted) | 1.0 | [3] |
| Hydrogen Bond Donor Count | 0 | Inferred from structure |
| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |
| Topological Polar Surface Area | 29.1 Ų | Inferred from structure |
Synthesis and Purification
The synthesis of substituted aminopyridazines typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The electron-deficient nature of the pyridazine ring facilitates this transformation.
Synthetic Pathway Overview
The most direct and industrially relevant pathway to this compound involves the reaction of 3,6-dichloropyridazine with dimethylamine. This reaction is highly regioselective, as the two chlorine atoms on the precursor exhibit different reactivities. The reaction is typically performed in a suitable solvent and may utilize a base to scavenge the HCl byproduct. This approach is analogous to the synthesis of related compounds where 3,6-dichloropyridazine is reacted with ammonia or other amines.[4][5][6][7]
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a representative method adapted from the synthesis of structurally similar aminopyridazines.[8] Researchers should perform their own optimization.
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 0.5-1.0 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triethylamine (1.5 eq).
-
Reagent Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF or as a gas) (1.5 eq) to the flask. The addition should be controlled to manage any exotherm.
-
Reaction Execution: Stir the mixture under reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by trituration in petroleum ether or by column chromatography on silica gel to afford the pure this compound.[8]
Causality Note: Triethylamine is used as a non-nucleophilic organic base to neutralize the hydrochloric acid generated during the substitution, preventing protonation of the dimethylamine nucleophile and driving the reaction to completion. Ethanol is a common polar protic solvent that facilitates the dissolution of the reactants.
Chemical Reactivity and Key Applications
The utility of this compound is primarily as a functionalized building block for more complex molecules. Its reactivity is dictated by the chlorine atom, which can be displaced or used in cross-coupling reactions.
-
Intermediate for Pharmaceuticals and Agrochemicals: The parent compound, 3-amino-6-chloropyridazine, is an indispensable building block for a wide array of Active Pharmaceutical Ingredients (APIs) and crop protection agents.[4][9] By extension, the N,N-dimethyl derivative serves a similar role, allowing for the introduction of a dimethylamino moiety which can be critical for tuning properties like solubility, metabolic stability, and receptor binding affinity.
-
Participant in Cross-Coupling Reactions: The C-Cl bond at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions. For instance, the parent amine readily undergoes Suzuki-Miyaura cross-coupling to form 3-amino-6-arylpyridazines.[10] This reactivity provides a powerful tool for constructing C-C bonds and accessing diverse libraries of substituted pyridazines for screening in drug discovery programs.
-
Scaffold for Kinase Inhibitors: The pyridazine core is featured in numerous kinase inhibitors. The specific substitution pattern offered by this compound makes it a valuable starting point for synthesizing novel agents targeting signaling pathways implicated in diseases like cancer.
Spectral Characterization and Analytical Methods
Unambiguous structural confirmation is a cornerstone of chemical synthesis. While specific spectral data for this compound is not widely published, standard analytical techniques are used for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation. The proton NMR would show characteristic signals for the aromatic protons on the pyridazine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. Data for the closely related 6-Chloro-N-methylpyridazin-3-amine is available and can serve as a reference.[11]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C-Cl and C-N bonds within the molecule.
Researchers can consult spectral databases for analogs like 3-amino-6-chloropyridazine to predict characteristic shifts and patterns.[12]
Safety, Handling, and Storage
Working with any chemical reagent requires adherence to strict safety protocols. The available data indicates that this compound should be handled with care.
-
Hazard Identification: The compound is associated with the following GHS hazard statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]
Conclusion
This compound is a valuable and versatile heterocyclic intermediate. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful platform for synthesizing complex molecular architectures. Its primary application as a building block in the pharmaceutical and agrochemical industries underscores its importance. By understanding its physicochemical properties, synthetic routes, and safety requirements, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.
References
- 1. achmem.com [achmem.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Chloro-N-methylpyridazin-3-amine(14959-32-1) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
6-chloro-N,N-dimethylpyridazin-3-amine molecular structure and formula C6H8ClN3
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine (C₆H₈ClN₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in the development of novel chemical entities. Emphasis is placed on the causality behind experimental choices and adherence to safety and handling protocols, providing a self-validating framework for researchers. This document serves as an essential resource for professionals engaged in drug discovery and development who utilize pyridazine-based scaffolds.
Introduction: The Pyridazine Scaffold in Modern Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive core for designing molecules with specific biological targets.[1]
The strategic functionalization of the pyridazine ring is critical for modulating a compound's pharmacological profile. Halogenated pyridazines, in particular, serve as highly versatile intermediates. The chlorine substituent in this compound acts as a reactive handle, enabling a wide range of subsequent cross-coupling and nucleophilic substitution reactions. This guide focuses on this specific molecule, elucidating its synthesis, properties, and pivotal role as a precursor in the synthesis of more complex, high-value compounds.
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridazine ring substituted with a chlorine atom at the C6 position and a dimethylamino group at the C3 position. This arrangement provides a key site for further chemical modification.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Reference(s) |
| Molecular Weight | 157.60 g/mol | [4][5] |
| Exact Mass | 157.0406750 Da | [5] |
| Appearance | Solid | [6] |
| Melting Point | 200-203 °C | [4] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |
| LogP (predicted) | 1.91 | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process utilizes the commercially available and highly reactive precursor, 3,6-dichloropyridazine.
Causality of the Synthetic Strategy
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms in the starting material, 3,6-dichloropyridazine, making the carbon atoms of the ring highly susceptible to nucleophilic attack. The substitution reaction proceeds regioselectively. The first substitution with dimethylamine is generally less selective, but subsequent purification isolates the desired 3-amino-6-chloro product. The use of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]
The synthesis of the precursor, 3,6-dichloropyridazine, typically starts from pyridazine-3,6-diol (maleic hydrazide) and a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from general procedures for the amination of dichlorodiazines.[7]
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser, add triethylamine (1.5 eq).
-
Nucleophilic Addition: Add an aqueous solution of dimethylamine (40 wt. %, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with dichloromethane (CH₂Cl₂) or ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in the differential reactivity of its functional groups. The dimethylamino group is relatively stable, while the chloro group at the C6 position is an excellent leaving group for further functionalization.
Key Synthetic Transformations
-
Cross-Coupling Reactions: The C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C6 position, rapidly building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a second nucleophile, such as another amine, an alcohol (to form an ether), or a thiol (to form a thioether). This is a cornerstone of combinatorial chemistry approaches to generate libraries of related compounds for biological screening.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new C-N bond by coupling the chloro-pyridazine with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.
Role as a Chemical Scaffold
Caption: Synthetic utility of this compound as a versatile scaffold.
While direct therapeutic applications of this specific compound are not widely documented, related pyridazine derivatives have shown significant biological activity, including antimicrobial and anticancer potential, often acting as enzyme inhibitors.[1] This highlights the importance of the core scaffold in generating novel drug candidates.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available safety data for the compound and related structures.[3][11][12]
GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[13]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant clothing if handling large quantities.[13]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]
First-Aid Measures
-
If Inhaled: Move the victim into fresh air. If not breathing, give artificial respiration.[12]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[12]
-
In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[3][4]
Conclusion
This compound stands out as a high-value synthetic intermediate for the drug development professional. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the construction of complex molecular architectures. The strategic placement of the chloro and dimethylamino groups provides a blueprint for diversification, enabling access to novel chemical space. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate their discovery programs and develop next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. achmem.com [achmem.com]
- 4. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7 | Chemsrc [chemsrc.com]
- 5. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]
- 7. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
6-chloro-N,N-dimethylpyridazin-3-amine molecular weight 157.60
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
This compound (CAS No. 7145-60-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyridazine core, functionalized with a reactive chlorine atom and a dimethylamino group, serves as a versatile scaffold for synthesizing a diverse range of biologically active molecules. The electron-deficient nature of the pyridazine ring makes the chlorine atom at the C6 position susceptible to nucleophilic aromatic substitution, providing a strategic handle for molecular elaboration. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its core reactivity, and an in-depth look at its application as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.
Physicochemical and Structural Properties
This compound is an organic compound whose structure is defined by a central pyridazine ring. The key features are a chlorine atom at position 6 and a dimethylamino group at position 3. The two nitrogen atoms within the aromatic ring act as electron-withdrawing groups, which significantly influences the molecule's reactivity, particularly by lowering the electron density at the carbon atoms and activating the C6-chloro group for nucleophilic displacement.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 7145-60-0 | [1] |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Solid (Typical) | [1] |
| SMILES | CN(C)c1ccc(Cl)nn1 | N/A |
| Topological Polar Surface Area (TPSA) | 29.08 Ų | N/A |
| logP (Octanol/Water Partition Coeff.) | 1.95 (Predicted) | N/A |
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound involves the regioselective nucleophilic aromatic substitution of a commercially available precursor, 3,6-dichloropyridazine, with dimethylamine. The reaction leverages the differential reactivity of the two chlorine atoms on the pyridazine ring, though in this symmetric starting material, substitution at either position initially yields the same intermediate product class.
The causality behind this experimental design is rooted in the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles. The reaction proceeds readily because the pyridazine ring can stabilize the negative charge of the intermediate Meisenheimer complex. Using an excess of the amine nucleophile or adding a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the amination of dichlorodiazines.[2]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL) to dissolve the starting material. To this solution, add triethylamine (13.6 g, 18.7 mL, 134.2 mmol, 2.0 equiv.) followed by a 40% aqueous solution of dimethylamine (15.1 g, 17.8 mL, 134.2 mmol, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed.
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under vacuum to yield the crude product.
-
Final Purification (Self-Validation): The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. Purity should be assessed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and confirm the absence of starting material and di-substituted byproducts.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C6 position. This site is primed for further nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This second substitution is the cornerstone of its role as a molecular scaffold.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The presence of the ring nitrogens is critical, as they delocalize the negative charge of the intermediate, lowering the activation energy for the reaction.[4]
Caption: Generalized SNAr mechanism at the C6 position.
Common nucleophiles used in this context include amines, alcohols (alkoxides), and thiols (thiolates). Furthermore, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively, dramatically expanding the accessible chemical space.[5][6]
Applications in Medicinal Chemistry and Drug Development
The 3-amino-6-chloropyridazine framework is considered a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6][7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]
The utility of this scaffold lies in its ability to mimic the adenine component of ATP, enabling it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site. The amino group at the C3 position often acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor.[6] this compound serves as a pre-functionalized version of this core, where the C6-chloro atom provides the attachment point for a second vector, which can be tailored to occupy adjacent pockets in the active site to achieve potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are targets for Alzheimer's disease and cancer, respectively.[9][10]
Caption: Role as a scaffold in kinase inhibitor design.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data sourced from supplier safety information.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis Pathways for 6-chloro-N,N-dimethylpyridazin-3-amine
Introduction: The Significance of Substituted Pyridazines
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Among these, 6-chloro-N,N-dimethylpyridazin-3-amine is a key intermediate in the synthesis of a variety of functional molecules. Its unique electronic properties, stemming from the electron-withdrawing chlorine atom and the electron-donating dimethylamino group on the pyridazine ring, make it a versatile building block for the development of novel pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The most direct and widely employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The two chlorine atoms on 3,6-dichloropyridazine are susceptible to displacement, and selective substitution can be achieved by controlling the reaction conditions.
The general transformation is depicted below:
Caption: General overview of the SNAr synthesis pathway.
Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine
The commercial availability of 3,6-dichloropyridazine is widespread; however, for contexts requiring in-house synthesis, the following established protocol from maleic hydrazide is recommended.
Reaction Scheme:
Caption: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide.
Experimental Protocol: Chlorination of Maleic Hydrazide
This procedure outlines the conversion of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) to 3,6-dichloropyridazine using phosphorus oxychloride (POCl₃).[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridazine-3,6-diol | 112.09 | 125 g | 1.115 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 520 mL | 5.576 mol |
| Ethyl acetate (EtOAc) | 88.11 | ~2 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Water | 18.02 | ~1 L | - |
| Brine | - | ~1 L | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Under a nitrogen atmosphere, charge a 2L round-bottom flask with pyridazine-3,6-diol (125 g, 1.115 mol).
-
Carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.
-
Heat the reaction mixture to 80°C and maintain for at least 12 hours (overnight).
-
After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (1 L) followed by brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.[3]
Expected Yield: ~85%
Part 2: Primary Synthesis of this compound
The core of this synthesis is the selective mono-substitution of 3,6-dichloropyridazine with dimethylamine. The choice of solvent and temperature is critical to favor the desired product and minimize the formation of the di-substituted byproduct.
Reaction Scheme:
Caption: Synthesis of the target compound from 3,6-Dichloropyridazine.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via a Meisenheimer-like intermediate. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms, allows for the nucleophilic attack of dimethylamine at one of the carbon-chlorine bonds. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The selectivity for mono-substitution is generally achieved by using a controlled stoichiometry of the amine and moderate reaction temperatures.
Experimental Protocol: Amination of 3,6-Dichloropyridazine
This protocol is adapted from general procedures for the amination of dichlorodiazines.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | 148.98 | (e.g., 5.0 g) | (e.g., 33.6 mmol) |
| Dimethylamine (e.g., 40% in water or 2M in THF) | 45.08 | (e.g., 5.03 mmol) | (e.g., 50.3 mmol) |
| Triethylamine (Et₃N) | 101.19 | (e.g., 7.0 mL) | (e.g., 50.3 mmol) |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | 200 mL | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 600 mL | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Petroleum Ether | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add a solution of 3,6-dichloropyridazine (3.36 mmol) in absolute ethanol (50 mL).
-
Add triethylamine (5.03 mmol) to the solution.
-
Add dimethylamine (5.03 mmol) to the reaction mixture.
-
Stir the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting 3,6-dichloropyridazine is completely consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated ammonium chloride solution (200 mL).
-
Extract the aqueous phase with dichloromethane (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Triturate the crude solid with petroleum ether and filter through a Büchner funnel to afford the pure product.[4]
Data Summary (Illustrative):
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-68 |
| This compound | C₆H₈ClN₃ | 157.60 | (Predicted) |
Conclusion and Future Perspectives
The synthesis of this compound is a robust process, primarily relying on the well-established nucleophilic aromatic substitution of 3,6-dichloropyridazine. The protocols detailed in this guide are scalable and utilize readily available starting materials. For researchers in drug discovery, this intermediate serves as a valuable platform for further derivatization, such as through Suzuki or other cross-coupling reactions at the chlorine position, to generate libraries of novel compounds for biological screening.[5] Future work may focus on developing more environmentally benign, one-pot, or flow-chemistry-based approaches to further streamline the synthesis of this important heterocyclic building block.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Derivatives of 6-chloro-N,N-dimethylpyridazin-3-amine: Synthesis, Reactivity, and Applications
Introduction: The Pyridazine Core in Modern Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a versatile building block for the synthesis of novel therapeutic agents. This guide focuses on 6-chloro-N,N-dimethylpyridazin-3-amine, a key intermediate for the development of a diverse array of pharmacologically active molecules. We will explore the reactivity of this core structure and provide a detailed examination of the primary synthetic routes for its derivatization, offering insights into the rationale behind experimental design and execution for researchers, scientists, and drug development professionals.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the 6-position. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement.
The choice of synthetic strategy is contingent upon the desired derivative. For the introduction of carbon-carbon bonds, the Suzuki-Miyaura coupling is the method of choice. For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a powerful and versatile approach. Direct nucleophilic aromatic substitution provides a straightforward route for the introduction of oxygen and sulfur-based functional groups.
A critical consideration in the derivatization of this molecule is the potential for side reactions. For instance, in cross-coupling reactions, hydrodehalogenation can be a competing pathway, particularly under harsh reaction conditions.[3] Furthermore, the pyridazine ring can be susceptible to hydrolysis, especially in the presence of strong bases and water at elevated temperatures, which can lead to the formation of pyridazinone byproducts.[4] Careful optimization of reaction parameters is therefore essential to achieve high yields and purity of the desired products.
Synthetic Methodologies and Experimental Protocols
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are central to the reaction's success. Pd(PPh₃)₄ is a commonly used catalyst, though more advanced systems involving palladium acetate (Pd(OAc)₂) with specialized phosphine ligands like SPhos can offer higher activity and broader substrate scope, particularly for less reactive aryl chlorides.[6]
-
Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield, and often needs to be empirically optimized.[3]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)) and water are common.[3][5] Anhydrous conditions can also be employed, particularly with more sensitive substrates.[7]
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.[5]
Detailed Experimental Protocol: Synthesis of 6-aryl-N,N-dimethylpyridazin-3-amine
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (10 mL) to the reaction mixture via syringe.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.[3]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 20 | Moderate |
| Various arylboronic acids | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 4-24 | High |
| Mesitylboronic acid | Pd(PPh₃)₄ | - | Ba(OH)₂ | DME/H₂O | Reflux | - | - |
Table adapted from representative conditions for a similar substrate, 6-Amino-3-chloropyridazine.[6]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines, mediated by a palladium catalyst.[8] This reaction is particularly valuable for creating derivatives of this compound with a wide range of amino substituents at the 6-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often required to facilitate the catalytic cycle, especially for the coupling of less reactive aryl chlorides.[8] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases. The choice of base can significantly impact the reaction's efficiency.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions.
Detailed Experimental Protocol: Synthesis of 6-amino-N,N-dimethylpyridazin-3-amine Derivatives
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers a direct method for the displacement of the chloride at the 6-position with various nucleophiles, particularly alkoxides and thiolates, to form ether and thioether derivatives, respectively. The electron-deficient nature of the pyridazine ring activates the C-Cl bond towards nucleophilic attack.[9]
Causality Behind Experimental Choices:
-
Nucleophile: The strength of the nucleophile is a key factor. Strong nucleophiles such as sodium methoxide or sodium thiophenoxide are typically used.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the reagents and facilitate the reaction.[10]
-
Temperature: The reaction may require heating to proceed at a reasonable rate, as the aromaticity of the pyridazine ring needs to be temporarily disrupted during the reaction.[9]
Detailed Experimental Protocol: Synthesis of 6-alkoxy- or 6-alkylthio-N,N-dimethylpyridazin-3-amine
Materials:
-
This compound
-
Sodium alkoxide or sodium thiolate (1.1 equivalents)
-
Polar aprotic solvent (e.g., DMF)
Procedure:
-
Dissolve this compound in the polar aprotic solvent in a round-bottom flask.
-
Add the sodium alkoxide or sodium thiolate portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 60-100 °C, if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound are of significant interest in drug discovery due to the diverse pharmacological activities exhibited by the pyridazine scaffold. These derivatives have been investigated for a range of therapeutic applications:
-
Anticancer Agents: Many pyridazine derivatives have demonstrated potent anticancer activity.[6] The ability to readily introduce a variety of substituents at the 6-position allows for the exploration of structure-activity relationships and the optimization of potency and selectivity against various cancer cell lines.
-
Anti-inflammatory and Analgesic Agents: The pyridazine core is a key component of numerous compounds with anti-inflammatory and analgesic properties.[2]
-
Kinase Inhibitors: The pyridazine scaffold is a common feature in the design of kinase inhibitors, which are a major class of anticancer drugs.[1] The derivatization of this compound provides a route to novel kinase inhibitors with potentially improved efficacy and safety profiles.
The synthetic methodologies outlined in this guide provide researchers with a robust toolkit for the synthesis and exploration of novel derivatives of this compound, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. 6-Bromo-N,N-dimethylpyridazin-3-amine [myskinrecipes.com]
- 2. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activity of the pyridazine scaffold in medicinal chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have made it a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical overview of the biological activities of pyridazine-containing compounds, focusing on their applications in oncology, infectious diseases, inflammation, and cardiovascular disorders. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols relevant to the synthesis and evaluation of these promising molecules.
Introduction: The Physicochemical Allure of the Pyridazine Core
The pyridazine scaffold's utility in drug design stems from its distinct electronic and structural features. The two adjacent nitrogen atoms create a polarized system, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.[2] This inherent polarity can also mitigate interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity in drug development.[2] Furthermore, the pyridazine core can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The pyridazine motif is present in several clinically approved drugs, highlighting its therapeutic relevance. Notable examples include:
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist for the treatment of prostate cancer and uterine fibroids.[3]
-
Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[3]
-
Hydralazine: A vasodilator used to treat hypertension.[5]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor for leukemia.
The continued exploration of pyridazine derivatives in clinical trials for various indications underscores the scaffold's enduring potential in drug discovery.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The pyridazine scaffold has been extensively investigated for its anticancer properties, with derivatives showing activity against a range of malignancies. A key mechanism of action for many pyridazine-based anticancer agents is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Mechanism of Action: Inhibition of VEGFR-2 Signaling
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7][8][9][10]
Pyridazine-based VEGFR-2 inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of VEGFR-2 and thereby blocking the downstream signaling cascade. This inhibition of angiogenesis can lead to the suppression of tumor growth and metastasis.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA <sub>2</sub> … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
An In-depth Technical Guide on the Application of Chloro-pyridazine Scaffolds in Chemical Proteomics for Kinase Inhibitor Profiling
Abstract
Protein kinases have emerged as a pivotal class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, assessing the true selectivity of these inhibitors across the entire proteome remains a significant challenge. Chemical proteomics, a sub-discipline of proteomics, provides powerful tools to address this challenge by enabling the profiling of inhibitor-protein interactions within a complex biological system. This guide explores the strategic use of chloro-pyridazine scaffolds, exemplified by the conceptual application of a 6-chloro-N,N-dimethylpyridazin-3-amine core, in the design and implementation of chemical probes for proteomics research. We will delve into the underlying principles, experimental workflows, and data analysis strategies that empower researchers to elucidate the target landscape of kinase inhibitors, thereby accelerating the development of more effective and less toxic therapeutics.
Introduction: The Kinase Inhibitor Selectivity Challenge
Protein kinases play a crucial role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, a significant portion of drug discovery efforts focuses on the development of small molecule kinase inhibitors.[3] While many inhibitors are designed to target the highly conserved ATP-binding site of a specific kinase, this conservation often leads to off-target effects, where the inhibitor binds to and modulates the activity of unintended kinases or other ATP-binding proteins.[2][3] These off-target interactions can lead to cellular toxicity or unforeseen pharmacological effects, underscoring the critical need for comprehensive selectivity profiling.[4]
Traditional methods for assessing inhibitor selectivity, such as in vitro kinase panels, often fail to recapitulate the complexities of the cellular environment. Chemical proteomics has emerged as a powerful alternative, offering the ability to profile inhibitor targets directly in living cells or cell lysates.[5] This approach utilizes chemical probes, which are modified versions of the inhibitor molecule, to capture and identify protein targets.
The Chloro-pyridazine Scaffold: A Versatile Core for Probe Design
Heterocyclic compounds are foundational in medicinal chemistry, and pyridazine derivatives are of particular interest due to their presence in a wide range of biologically active molecules.[6][7][8] The this compound structure serves as an excellent conceptual starting point for designing a chemical probe for several reasons:
-
Reactive Handle: The chlorine atom at the 6-position of the pyridazine ring can act as a reactive handle. While not as reactive as some dedicated covalent warheads, its reactivity can be tuned and exploited for covalent modification of nucleophilic residues (such as cysteine or lysine) in the binding pocket of a target protein.[1][2] This covalent interaction provides a stable link between the probe and its target, facilitating subsequent enrichment and identification.
-
Scaffold for Kinase Recognition: The pyridazine core can serve as a scaffold to mimic the hinge-binding motifs of many known kinase inhibitors. By modifying the substituents on the ring, it is possible to tune the binding affinity and selectivity for specific kinases.
-
Site for Reporter Tag Incorporation: The amine functionality provides a straightforward site for the attachment of a reporter tag, such as an alkyne or azide group, which is essential for the subsequent visualization or enrichment of probe-labeled proteins via "click chemistry".[2][9]
Chemical Proteomics Workflow: From Probe to Protein Target Identification
A typical chemical proteomics workflow using a chloro-pyridazine-based probe involves several key stages. This section will outline a detailed, step-by-step methodology.
Probe Synthesis
The first step is the synthesis of a chemical probe based on the this compound scaffold. This involves the introduction of a bioorthogonal handle, such as a terminal alkyne, which will be used for downstream applications. A general synthetic scheme is outlined below:
Caption: Synthesis of an alkyne-functionalized chloro-pyridazine probe.
Cell Treatment and Lysis
-
Cell Culture: Culture the cells of interest (e.g., a cancer cell line) to the desired confluency.
-
Probe Treatment: Treat the cells with the alkyne-functionalized probe at various concentrations and for different incubation times to determine the optimal labeling conditions. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After incubation, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay, to ensure equal protein loading in subsequent steps.
Click Chemistry-Mediated Biotinylation
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction used to attach a biotin tag to the alkyne-functionalized proteins.[2][9]
-
Reaction Setup: To the protein lysate (e.g., 1 mg of total protein), add the following click chemistry reagents:
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(II) to Cu(I)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-ligand to stabilize the Cu(I) ion
-
Copper(II) sulfate (CuSO4)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
Caption: Biotinylation of probe-labeled proteins via click chemistry.
Affinity Enrichment of Biotinylated Proteins
-
Streptavidin Beads: Add streptavidin-conjugated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea) to remove non-specifically bound proteins.
On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.
-
Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.
-
Protein Identification: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins that were labeled by the probe.
Caption: A comprehensive chemical proteomics workflow.
Data Analysis and Interpretation
The output of the mass spectrometry analysis is a list of identified proteins. To distinguish true targets from background binders, a quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, is often employed.[10] In a competition experiment, cells are co-incubated with the alkyne probe and an excess of the parent, unlabeled inhibitor. True targets of the inhibitor will show a decrease in labeling by the probe in the presence of the competitor.
| Metric | Description | Interpretation |
| Peptide Spectrum Matches (PSMs) | The number of MS/MS spectra that match to peptides from a particular protein. | A higher number of PSMs generally indicates higher protein abundance. |
| Sequence Coverage (%) | The percentage of the protein's amino acid sequence that is covered by the identified peptides. | Higher sequence coverage increases the confidence of the protein identification. |
| Fold Change (Competition/Control) | The ratio of the abundance of a protein identified in the competition experiment versus the control experiment. | A significant decrease in the fold change indicates that the protein is a likely target of the inhibitor. |
Conclusion and Future Perspectives
The use of chemical proteomics with specifically designed probes, conceptually derived from scaffolds like this compound, provides an unparalleled view of the target landscape of small molecule inhibitors. This approach allows for the identification of both on-target and off-target interactions in a physiologically relevant context, which is invaluable for lead optimization in drug discovery.[2][3] Future advancements in mass spectrometry, chemical probe design, and data analysis will continue to enhance the power and resolution of these techniques, paving the way for the development of the next generation of highly selective and effective therapeutics.
References
- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 5. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CAS 3814-20-8: this compound [cymitquimica.com]
- 8. 6-chloro-N-methylpyridazin-3-amine [myskinrecipes.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Double-Edged Sword of Chloropyridazines in Research
An In-Depth Technical Guide to the Safe Handling of Chloropyridazines for Laboratory Professionals
Chloropyridazines represent a vital class of heterocyclic compounds, serving as foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique 1,2-diazine structure, combined with the reactivity imparted by the chlorine substituent, makes them versatile intermediates for creating complex molecular architectures.[1][2] Pyridazine-based candidates have been investigated as inhibitors for various enzymes, showing promise in the development of new chemotherapeutics.[3][4]
However, the very reactivity that makes these compounds valuable also presents significant safety challenges. As halogenated aromatic heterocycles, chloropyridazines and their derivatives can possess considerable biological activity and toxicity.[5][6] Incidents of skin, eye, and respiratory irritation are well-documented, and some compounds in this class are fatal if inhaled or absorbed through the skin.[7][8] Furthermore, their thermal decomposition can release toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.[5][9]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of chloropyridazines. It is designed for researchers, scientists, and drug development professionals who work with these compounds. By understanding the underlying chemical principles of their hazards and implementing the multi-layered safety protocols detailed herein, laboratory personnel can mitigate risks and foster a secure research environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of laboratory safety. Chloropyridazines present a multi-faceted risk profile that includes toxicological, physical, and environmental hazards.
Toxicological Hazards
Exposure can occur via inhalation, skin contact, eye contact, and ingestion. The primary health risks are summarized below.
-
Acute Toxicity: Many chloropyridazines are classified as harmful or toxic. For example, 2-chloropyridine is fatal if it comes in contact with skin or is inhaled.[7][8] Ingestion is also harmful and can lead to gastrointestinal irritation, nausea, and vomiting.[5][7] Animal studies on related compounds show that the liver and kidneys are primary target organs for toxicity.[6]
-
Skin and Eye Irritation: Direct contact causes skin irritation. More severe outcomes, including serious eye damage, can occur upon contact with the eyes.[7][10] Prolonged contact with some derivatives can lead to severe inflammation and corneal damage.[6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation, with symptoms including coughing and wheezing.[5][10][11]
Physical and Chemical Hazards
-
Reactivity: Chloropyridazines are stable under normal conditions but can react vigorously with strong oxidizing agents and strong acids. Such reactions can generate heat and potentially hazardous byproducts.
-
Thermal Decomposition: When heated to decomposition, these compounds emit toxic fumes. Hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5][9] The thermal decomposition of related chlorinated pesticides is known to produce a substantial number of toxicants, including HCN and various nitriles.[12]
-
Flammability: While many chloropyridazines are solids, some are combustible liquids with relatively high flash points.[5][8] It is crucial to keep them away from heat, sparks, and open flames.[5][8]
Environmental Hazards
Certain chloropyridazines are classified as very toxic to aquatic life with long-lasting effects.[7][8] Therefore, release into the environment, particularly into waterways, must be strictly avoided.
| Hazard Category | Description | Key Precautionary Statements (GHS) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed; Fatal in contact with skin or if inhaled.[7][8][10] | P260, P262, P264, P270, P280, P284[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352[10] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[7] | P280, P305+P351+P338, P310[7] |
| Respiratory Irritation | May cause respiratory irritation.[7][10] | P261, P271, P304+P340[7][10] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[7][8] | P273, P391 |
| Thermal Decomposition | Emits toxic gases (NOx, HCl, CO, CO2) upon heating.[5][9] | Keep away from heat and sources of ignition.[5][9] |
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
The most effective way to manage laboratory hazards is through a "Hierarchy of Controls," which prioritizes strategies from most to least effective. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
These controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Chemical Fume Hoods: All handling of chloropyridazines, especially volatile compounds or solids that may form dust, must be conducted in a certified chemical fume hood.[11] This is the primary engineering control to prevent inhalation of harmful vapors and dust.[13][14]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[11][14]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Their location should be known to all personnel before starting any work.[15]
Administrative Controls
These are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Designated Work Areas: Establish a specific area within the lab for working with chloropyridazines. This area should be clearly marked with warning signs.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experiments involving chloropyridazines. These SOPs should cover every step from preparation and handling to waste disposal and emergency procedures.
-
Training: All personnel must receive training on the specific hazards of chloropyridazines, the contents of the Safety Data Sheet (SDS), and the laboratory's specific SOPs before they are permitted to handle these chemicals.
Section 3: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The correct selection and consistent use of PPE are non-negotiable.[11][16][17]
PPE Selection Protocol
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[13] A full-face shield should be worn over goggles for procedures with a high risk of splashing or explosion.[18] | Protects against splashes and dust, preventing serious eye irritation or damage.[19] A face shield provides an additional layer of protection for the entire face.[20] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[11] Latex gloves are not suitable. Gloves must be inspected for tears or holes before each use.[13] | Provides a barrier against dermal absorption, which can be a significant route of exposure for this class of compounds.[6] Double-gloving may be prudent for highly toxic derivatives. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[13] For larger quantities or high-risk operations, a chemical-resistant apron or impervious clothing should be used.[17] | Protects skin from accidental contact and prevents contamination of personal clothing.[21] Personal clothing should not expose skin (long pants and closed-toe shoes are mandatory).[21] |
| Respiratory Protection | Typically not required if work is conducted within a certified fume hood. For emergencies or situations where engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) must be used.[7][13][22] | Protects against inhalation of toxic dusts or vapors, which can be fatal.[7][8] Fit-testing is required for all respirator users.[19] |
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on eye and face protection.
-
Wash hands thoroughly.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out during removal to contain contaminants.
-
Remove eye and face protection.
-
Remove respiratory protection, if worn.
-
Wash hands thoroughly with soap and water.
-
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols during routine handling and storage is essential for preventing accidents.
General Handling Workflow
Caption: Standard workflow for safe handling and storage.
-
Avoid Formation of Dust and Aerosols: Handle solid chloropyridazines carefully to minimize dust generation.[13]
-
Use Non-Sparking Tools: When working with flammable derivatives, use tools made of non-sparking materials.[13]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly after handling chemicals, even if gloves were worn.[9][18] Never pipette by mouth.
-
Container Handling: Keep containers tightly closed when not in use.[7][11]
Storage Requirements
-
Location: Store chloropyridazines in a cool, dry, and well-ventilated area.[11][14] Store them in a designated cabinet, away from incompatible materials.
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.
-
Security: Highly toxic compounds should be stored in a locked cabinet or an area with restricted access.[8][13]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[11]
Section 5: Emergency Procedures
Pre-planning is critical for responding effectively to emergencies. All personnel must be familiar with these procedures.
First Aid for Exposure
Immediate action is required in the event of any exposure.
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled) and seek immediate medical attention.[10][13]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[23][24] Use a safety shower for large spills.[23] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Use an eyewash station. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9][13] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]
Spill Response Protocol
The response to a spill depends on its size and the specific hazards of the material.
Caption: Decision workflow for responding to a chemical spill.
For Minor Spills (Manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated (fume hood).
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[14] Avoid creating dust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[13][22]
-
Decontaminate the spill area with soap and water.
-
Report the incident to the laboratory supervisor.
For Major Spills (Large volume, highly toxic, or unknown hazard):
-
Alert others to evacuate and activate the fire alarm if necessary.[24]
-
From a safe location, call emergency services and provide details about the spilled chemical.[15][24]
-
Do not attempt to clean up the spill yourself.
Fire Response
-
In case of a fire, evacuate the area and activate the fire alarm.
-
If the fire is small and you are trained to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[13] Do not use a heavy water stream.[7]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear due to the hazardous decomposition products.[7][9]
Section 6: Waste Disposal
Proper disposal is a critical final step in the chemical lifecycle to protect both human health and the environment.
-
Waste Characterization: All chloropyridazine waste must be treated as hazardous waste.
-
Collection and Segregation:
-
Collect waste in compatible, leak-proof containers that are clearly labeled "Hazardous Waste" and list the full chemical name of the contents.[8]
-
Do not mix chloropyridazine waste with other incompatible waste streams.
-
-
Disposal Procedure:
-
Arrange for disposal through a licensed professional waste disposal service.[22]
-
Never dispose of chloropyridazines down the drain.[25] The high aquatic toxicity of many of these compounds makes drain disposal particularly dangerous.[7][8]
-
Empty containers retain chemical residue and must be handled as hazardous waste unless properly decontaminated.[5]
-
References
- 1. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview [mdpi.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. blog.storemasta.com.au [blog.storemasta.com.au]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 20. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 21. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. safety.fsu.edu [safety.fsu.edu]
- 24. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 25. research.columbia.edu [research.columbia.edu]
IUPAC name for 6-chloro-N,N-dimethylpyridazin-3-amine
An In-depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. The pyridazine core is a well-established pharmacophore present in numerous biologically active agents, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its strategic application as a versatile building block for the development of novel therapeutics. By providing detailed experimental procedures and explaining the rationale behind methodological choices, this guide serves as a critical resource for scientists engaged in the synthesis and evaluation of pyridazine-based compounds.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an attractive feature for modulating the physicochemical properties and biological activity of drug candidates.[4] Derivatives of pyridazine have been successfully developed into marketed drugs and are continually investigated for a vast range of therapeutic applications, such as antihypertensives, analgesics, and kinase inhibitors for oncology.[2][3][5]
This compound (CAS No. 7145-60-0) represents a strategically important intermediate. It incorporates the key pyridazine core functionalized with two distinct handles for chemical modification:
-
A chloro group at the 6-position, which serves as an excellent leaving group for nucleophilic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
A dimethylamino group at the 3-position, which can modulate solubility and act as a key binding motif for interaction with biological targets.
This guide will explore the synthesis and utility of this compound, providing researchers with the foundational knowledge to leverage its potential in their drug development programs.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the cornerstone of reproducible scientific research. The IUPAC name for the topic compound is This compound .[6][7][8] Its key identifiers and properties are summarized below.
Diagram 1: Chemical Structure of this compound
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 6. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 7. 7145-60-0|this compound|BLD Pharm [bldpharm.com]
- 8. achmem.com [achmem.com]
Methodological & Application
Strategic Synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Discovery Professionals
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The synthesis proceeds via a selective nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with dimethylamine. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and a complete process workflow, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
Pyridazine derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities and favorable physicochemical properties, making them privileged scaffolds in drug discovery.[1][2][3] this compound serves as a key intermediate for the elaboration of more complex molecular architectures.[1][4]
The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the 3,6-dichloropyridazine ring. The carbon atoms at positions 3 and 6 are electron-deficient due to the inductive effect of the two nitrogen atoms in the pyridazine ring, making them susceptible to nucleophilic attack. By carefully controlling stoichiometry and reaction conditions, a selective monosubstitution can be achieved. This protocol employs dimethylamine as the nucleophile and triethylamine as an acid scavenger in an ethanol solvent system, providing a reliable and scalable route to the desired product.
Reaction Mechanism and Experimental Design
The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. The process is initiated by the attack of the dimethylamine nucleophile on one of the electrophilic carbon atoms (C3 or C6) of the 3,6-dichloropyridazine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent departure of the chloride leaving group restores aromaticity and yields the product.
Key Experimental Choices:
-
Solvent: Ethanol is selected as it effectively dissolves the reactants and is suitable for heating under reflux, providing the necessary activation energy for the reaction.
-
Base: Triethylamine (Et3N) is a non-nucleophilic organic base. Its crucial role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[5] This prevents the protonation of the dimethylamine nucleophile, which would otherwise render it unreactive.
-
Stoichiometry: A slight excess of dimethylamine is used to ensure the reaction proceeds to completion. Controlling the stoichiometry is key to minimizing the formation of the disubstituted byproduct.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 | Purity ≥98% |
| Dimethylamine solution | C₂H₇N | 45.08 | 124-40-3 | 40% solution in water |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous, ≥99.5% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Absolute, 200 proof |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
| Saturated NH₄Cl soln. | NH₄Cl | 53.49 | 12125-02-9 | Aqueous |
| Petroleum Ether | N/A | N/A | 8032-32-4 | ACS grade |
Detailed Synthesis Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 3,6-dichloropyridazine is a hazardous substance. Dimethylamine is a flammable and corrosive gas, typically handled as an aqueous solution. Handle all reagents with care, avoiding inhalation, ingestion, and skin contact.[6]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (7.45 g, 50.0 mmol, 1.0 equiv).
-
Add absolute ethanol (100 mL) to the flask to dissolve the starting material.
-
In a separate beaker, carefully measure triethylamine (10.5 mL, 7.6 g, 75.0 mmol, 1.5 equiv) and add it to the reaction flask.
-
Add the 40% aqueous dimethylamine solution (8.5 mL, 67.5 mmol, 1.35 equiv) to the reaction mixture dropwise while stirring.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Allow the reaction to stir vigorously under reflux for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A general mobile phase for TLC could be Ethyl Acetate/Hexanes (1:1). The starting material should be consumed over time.[5]
Step 3: Work-up and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.[5]
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[5]
Step 4: Purification and Isolation
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be purified by trituration. Add cold petroleum ether (50 mL) to the crude solid and stir vigorously for 30 minutes.
-
Collect the purified solid product by vacuum filtration through a Büchner funnel, washing with a small amount of cold petroleum ether.[5]
-
Dry the final product under vacuum to a constant weight. The expected product, this compound, should be an off-white to light yellow solid.
Synthesis Workflow Diagram
Caption: Figure 1: Overall Synthesis Workflow
Characterization
The identity and purity of the synthesized this compound (C₆H₈ClN₃, MW: 157.61 g/mol ) should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By detailing the mechanistic rationale behind the experimental design, this guide equips researchers with the necessary information to not only replicate the procedure but also to adapt it for analogous transformations. The successful application of this protocol will facilitate the exploration of novel chemical space in the development of new therapeutics and other advanced materials.
References
Application of 6-chloro-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive component in the design of novel therapeutic agents and functional materials.[1] The functionalization of the pyridazine core is crucial for tuning its physicochemical and biological properties. Among the various precursors, 6-chloro-N,N-dimethylpyridazin-3-amine stands out as a versatile and reactive building block for creating diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and protocols for three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing this compound as the electrophilic partner. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Chemical & Physical Properties
| Property | Value |
| CAS Number | 14959-32-1 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| Reactivity Note | The C-Cl bond at the 6-position is activated for nucleophilic substitution and cross-coupling due to the electron-deficient nature of the pyridazine ring. |
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures through the coupling of an organoboron species with a halide.[2][3] For this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl substituents at the 6-position, a key step in the synthesis of many biologically active molecules.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The electron-deficient nature of the pyridazine ring facilitates the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-Cl bond.[5] The choice of a suitable base is critical to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) complex.[2] Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote the final reductive elimination step, which furnishes the desired product and regenerates the active Pd(0) catalyst.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Chloropyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to modulate lipophilicity, make it an attractive bioisosteric replacement for phenyl rings and other heterocycles.[1][5][6] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4][7]
Nucleophilic aromatic substitution (SNAr) on chloropyridazines is a cornerstone of their synthetic utility. The electron-deficient nature of the pyridazine ring, significantly enhanced by the presence of the two adjacent nitrogen atoms, facilitates the displacement of a chloro substituent by a wide array of nucleophiles. This reaction is a powerful and versatile tool for introducing molecular diversity and tailoring the biological activity of pyridazine-based compounds, making it an indispensable technique in the synthesis of novel therapeutic agents.[2] This guide provides an in-depth exploration of the SNAr reaction on chloropyridazines, offering mechanistic insights, a comprehensive overview of reaction parameters, detailed experimental protocols, and practical troubleshooting advice.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction on chloropyridazines proceeds through a well-established two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the pyridazine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the facility of the reaction.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyridazine ring and yields the final substituted product.
The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring plays a critical role in stabilizing the anionic Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack.
Diagram: The SNAr Mechanism on a Chloropyridazine
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
The Versatile Scaffolding of 6-Chloro-N,N-dimethylpyridazin-3-amine in Modern Pharmaceutical Development
Introduction: The Strategic Importance of the Pyridazine Core
In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold." Its inherent electronic properties, including the capacity for strong hydrogen bonding and a significant dipole moment, make it an ideal framework for designing molecules that can effectively interact with biological targets.[1][2][3] Among the myriad of pyridazine-based building blocks, 6-chloro-N,N-dimethylpyridazin-3-amine has emerged as a particularly valuable intermediate. The strategic placement of a reactive chlorine atom at the 6-position and a dimethylamino group at the 3-position offers medicinal chemists two distinct points for molecular elaboration. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[4] This guide provides an in-depth exploration of the synthesis and application of this versatile building block, offering detailed protocols and field-proven insights for researchers in pharmaceutical development.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound (CAS No. 7145-60-0) are summarized below.
| Property | Value | Source |
| CAS Number | 7145-60-0 | [5] |
| Molecular Formula | C₆H₈ClN₃ | [6] |
| Molecular Weight | 157.60 g/mol | [6] |
| Appearance | Solid | [6] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., 2-8°C). | [7] |
Safety and Handling Precautions: this compound is an irritant and may be harmful if ingested or inhaled.[6] It is essential to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid creating dust and ensure an eyewash station and safety shower are readily accessible.
Synthesis Protocol: A Reliable Route to a Key Intermediate
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of the readily available 3,6-dichloropyridazine with dimethylamine. The greater reactivity of one chlorine atom over the other in 3,6-dichloropyridazine allows for a selective monosubstitution.
Reaction Scheme:
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. ijcrt.org [ijcrt.org]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 3-Amino Group on the 6-Chloropyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of synthetic strategies for the functionalization of the amino group on the 6-chloropyridazin-3-amine core, a privileged scaffold in medicinal chemistry. The protocols and insights presented herein are designed to empower researchers in the rational design and synthesis of novel small molecules for drug discovery programs. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving desired chemical transformations.
The 6-chloropyridazin-3-amine moiety is a versatile building block, offering multiple reaction vectors for chemical diversification.[1][2] The presence of a nucleophilic amino group, a reactive chloro substituent, and the unique electronic properties of the pyridazine ring make it an attractive starting point for the synthesis of compounds with a wide range of biological activities, including kinase inhibitors and agents targeting various receptors.[1][3] This document will focus on the key reactions for modifying the 3-amino group: acylation, sulfonylation, and arylation, providing both theoretical grounding and practical, step-by-step protocols.
Acylation of the 3-Amino Group: Synthesis of Amide Derivatives
The formation of an amide bond via acylation of the 3-amino group is a fundamental transformation for introducing a vast array of side chains, thereby modulating the physicochemical and pharmacological properties of the molecule. This reaction is typically straightforward and high-yielding.[4]
Scientific Rationale
Acylation of an amino group on the pyridazine ring proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride or anhydride). The choice of base is crucial to neutralize the acid byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.
Experimental Workflow: Acylation
Caption: Workflow for the acylation of 6-chloro-N-methylpyridazin-3-amine.
Detailed Protocol: Acylation with Acetyl Chloride
-
Reaction Setup: To a solution of 6-chloro-N-methylpyridazin-3-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired N-(6-chloro-N-methylpyridazin-3-yl)acetamide.
| Parameter | Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic, dissolves reactants, and is unreactive under the reaction conditions. |
| Base | Triethylamine (TEA) | Scavenges the HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Stoichiometry | Slight excess of acylating agent | Drives the reaction to completion. |
Sulfonylation of the 3-Amino Group: Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides from the 3-amino-6-chloropyridazine core introduces a key pharmacophore known for its ability to engage in strong hydrogen bonding interactions with biological targets.[5]
Scientific Rationale
Similar to acylation, sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the generated HCl. Pyridine can serve as both a base and a solvent for this transformation.
Experimental Workflow: Sulfonylation
Caption: Workflow for the sulfonylation of 6-chloro-N-methylpyridazin-3-amine.
Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Reaction Setup: Dissolve 6-chloro-N-methylpyridazin-3-amine (1.0 mmol) in pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water (50 mL).
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value/Condition | Rationale |
| Solvent/Base | Pyridine | Acts as both a solvent and an acid scavenger. |
| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate and allows for completion overnight. |
| Work-up | Precipitation in ice-water | The product is typically a solid that is insoluble in water, allowing for easy isolation. |
N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[6][7][8] This method allows for the formation of a C-N bond between the amino group of the pyridazine and an aryl halide, a transformation that is often challenging to achieve through classical nucleophilic aromatic substitution.[6]
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[8]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Detailed Protocol: N-Arylation with Bromobenzene
-
Reaction Setup: In an oven-dried Schlenk tube, combine 6-chloro-N-methylpyridazin-3-amine (1.0 mmol), bromobenzene (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 6-chloro-N-methyl-N-phenylpyridazin-3-amine.[9]
| Parameter | Value/Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A common and effective catalyst/ligand combination for C-N cross-coupling.[9] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the deprotonation step in the catalytic cycle. |
| Solvent | Toluene | A high-boiling, inert solvent suitable for the reaction temperature. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Conclusion
The functionalization of the 3-amino group on the 6-chloropyridazine scaffold provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols detailed in this guide for acylation, sulfonylation, and N-arylation represent fundamental and reliable methods for achieving these transformations. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of novel pyridazine derivatives for biological evaluation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Amination of 3,6-Dichloropyridazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the experimental setup for the regioselective mono-amination of 3,6-dichloropyridazine, a critical transformation for synthesizing valuable intermediates in pharmaceutical research. We present two robust protocols based on the Nucleophilic Aromatic Substitution (SNAr) mechanism: a rapid, high-yield microwave-assisted method and a conventional heating approach. Additionally, we discuss the principles and a representative protocol for the palladium-catalyzed Buchwald-Hartwig amination as an alternative for broader substrate scope. The causality behind procedural choices, troubleshooting, and characterization are thoroughly addressed to ensure reliable and reproducible outcomes.
Introduction: The Significance of Aminopyridazines
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to the pyridazine ring is a pivotal step in the synthesis of derivatives with applications as kinase inhibitors, anti-cancer agents, and CNS-active molecules. 3,6-Dichloropyridazine serves as a versatile and commercially available starting material. However, its functionalization requires precise control to achieve selective mono-substitution over di-substitution.
The primary challenge lies in the inherent reactivity of the dichloropyridazine system. The two chlorine atoms are susceptible to displacement, but the introduction of the first electron-donating amino group deactivates the ring towards a second substitution, a feature that can be exploited to favor mono-amination.[1] This guide focuses on the most direct and efficient methods to synthesize 3-amino-6-chloropyridazine, a key building block for further molecular elaboration through reactions like Suzuki cross-coupling.[2]
Mechanistic Rationale: SNAr vs. Catalytic Amination
Two principal pathways are employed for the amination of 3,6-dichloropyridazine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.
The SNAr (Addition-Elimination) Pathway
The SNAr mechanism is the most common route for this transformation.[3] The pyridazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which makes the carbon atoms attached to the chlorine leaving groups highly electrophilic. The reaction proceeds in two steps:
-
Nucleophilic Attack: The amine (e.g., ammonia) attacks one of the chloro-substituted carbons, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrogen atoms of the pyridazine ring.
-
Elimination & Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the aminated product.
This pathway does not require a metal catalyst and is often driven by heat.[5]
The Buchwald-Hartwig Catalytic Pathway
For less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative.[6][7] This cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to form the C-N bond. The generally accepted catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]
This method significantly expands the scope of possible C-N bond formations but requires careful exclusion of air and moisture.[6][8]
Protocol 1: Microwave-Assisted SNAr Amination
This protocol is adapted from established literature procedures and offers exceptional speed and high yield.[9] Microwave irradiation accelerates the reaction by efficiently heating the polar reagents and solvent, drastically reducing reaction times from many hours to minutes.
Principle: In a sealed vessel, aqueous ammonia is heated with 3,6-dichloropyridazine. The high temperature and pressure achieved under microwave conditions drive the SNAr reaction to completion rapidly, with precipitation of the product upon cooling.
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dichloropyridazine | ≥98% | Standard Supplier | --- |
| Ammonium Hydroxide (NH₄OH) | 28-30% NH₃ basis | Standard Supplier | Corrosive, use in fume hood |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For washing |
| Hexane | ACS Grade | Standard Supplier | For washing |
| Microwave Vial | 20 mL | CEM, Biotage, etc. | Must be pressure-rated |
| Magnetic Stir Bar | --- | --- | --- |
| Büchner Funnel & Filter Paper | --- | --- | --- |
| Microwave Reactor | --- | CEM Discover, etc. | --- |
Step-by-Step Methodology
-
Charging the Vessel: To a 20 mL thick-walled borosilicate glass microwave vial, add 3,6-dichloropyridazine (1.50 g, 10.07 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add 5.0 mL of concentrated ammonium hydroxide solution (28-30% NH₃ content).
-
Setup: Add a suitable magnetic stir bar to the vial.
-
Sealing: Securely seal the vial with a lid designed for the microwave reactor. Caution: Ensure the seal is tight to contain the pressure that will develop.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture for 30 minutes at a constant temperature of 120°C (requires a reactor with temperature monitoring) with a maximum power of 300W.[9] Ensure stirring is active throughout the reaction.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 40°C) before removal from the reactor. Crucial Safety Step: Do not attempt to open the hot vial due to high internal pressure.
-
Isolation: Upon cooling, a significant amount of precipitate will have formed. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid cake with a cold mixture of ethyl acetate:hexane (3:7 v/v) to remove any unreacted starting material and impurities.
-
Drying: Dry the resulting light yellowish-white solid under vacuum to a constant weight. The product, 3-amino-6-chloropyridazine, is typically obtained in high purity (85-90% yield) and often requires no further purification.[9]
Protocol 2: Conventional Heating SNAr Amination
This method is suitable for laboratories without access to a microwave reactor and is based on protocols found in patent literature.[10] It requires longer reaction times and careful temperature control in a sealed system.
Principle: The reaction is performed in a sealed pressure vessel (autoclave) to allow heating above the boiling point of the solvent and ammonia, generating the pressure needed to facilitate the substitution.
Step-by-Step Methodology
-
Charging the Vessel: In a pressure-rated reaction vessel or autoclave, combine 3,6-dichloropyridazine (1 equiv.) and a suitable solvent such as ethanol or water (approx. 10-15 mL per gram of starting material).[10][11]
-
Reagent Addition: Add aqueous ammonium hydroxide (1.5 to 3.0 equivalents). The exact amount may require optimization.[10]
-
Sealing: Securely seal the vessel according to the manufacturer's instructions.
-
Heating: Place the vessel in a heating mantle or oil bath and heat to 120-150 °C with vigorous stirring for 6-12 hours.[10][12]
-
Monitoring: The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or GC-MS.
-
Cooling & Work-up: Once the reaction is complete, cool the vessel to room temperature before carefully venting and opening.
-
Isolation: If the product has precipitated, it can be isolated by filtration as in Protocol 1. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Alternative Method: Buchwald-Hartwig Amination
This protocol provides a framework for coupling 3,6-dichloropyridazine with a primary or secondary amine using a palladium catalyst. It is particularly useful for constructing C(aryl)-N(aryl) or C(aryl)-N(alkyl) bonds with more complex amines.[13]
Principle: A Pd(0) species, generated in situ, undergoes oxidative addition into the C-Cl bond. Subsequent coordination and deprotonation of the amine, followed by reductive elimination, forms the product and regenerates the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for reaction efficiency.[1][14]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 3,6-Dichloropyridazine | ≥98% | --- |
| Amine (e.g., Morpholine) | ≥99% | Must be anhydrous |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Pre-catalyst |
| Xantphos | Ligand | Air-stable ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Strong, non-nucleophilic base |
| Toluene | Anhydrous | Reaction solvent |
Step-by-Step Methodology
-
Inert Atmosphere: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Preparation: To the flask, add Pd(OAc)₂ (2-5 mol%), Xantphos (3-7.5 mol%), and NaOtBu (1.4 equiv.).
-
Solvent and Reagents: Add anhydrous toluene, followed by 3,6-dichloropyridazine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling & Quenching: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Work-up: Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Data and Method Comparison
| Parameter | Protocol 1: Microwave SNAr | Protocol 2: Conventional SNAr | Protocol 3: Buchwald-Hartwig |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling |
| Key Reagents | NH₄OH | NH₄OH | Pd(OAc)₂, Ligand, Base, Amine |
| Temperature | 120 °C | 120-150 °C | 100-110 °C |
| Time | 30 minutes | 6-12 hours | 4-24 hours |
| Typical Yield | >85%[9] | 70-90%[10] | 60-95% (substrate dependent) |
| Pros | Extremely fast, high yield, simple work-up | No specialized equipment needed | Broad amine scope, mild conditions |
| Cons | Requires microwave reactor | Long reaction times, high pressure | Requires inert atmosphere, catalyst cost |
Product Characterization: 3-Amino-6-chloropyridazine
-
Appearance: Light yellowish-white solid.
-
¹H NMR (DMSO-d₆): Expect two doublets in the aromatic region, one for the proton at C4 and one for the proton at C5, and a broad singlet for the -NH₂ protons.
-
Mass Spectrometry (HRMS): Calculated mass for C₄H₄ClN₃ should be confirmed, observing the characteristic isotopic pattern for a chlorine-containing compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature/time. Poor quality reagents. | Increase reaction time or temperature. Ensure concentrated NH₄OH is used. For Buchwald-Hartwig, check solvent/reagent quality and inert atmosphere. |
| Formation of Di-substituted Product | Reaction temperature too high or time too long. Excess aminating agent. | Reduce reaction time and monitor carefully. Use a smaller excess of the amine. |
| Starting Material Recovery | Reaction conditions not harsh enough. | Increase temperature, pressure, or reaction time. |
| Dark-colored Product | Decomposition at high temperatures. | Lower the reaction temperature and extend the time. Purify via recrystallization or chromatography. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. test-psk.inforang.com [test-psk.inforang.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Application Note: High-Purity Isolation of 6-chloro-N,N-dimethylpyridazin-3-amine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-chloro-N,N-dimethylpyridazin-3-amine, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the basic nature of the tertiary amine moiety, purification by standard silica gel chromatography can be challenging, often resulting in significant peak tailing and poor separation. This guide details an optimized normal-phase flash chromatography method that incorporates a basic modifier in the mobile phase to ensure symmetrical peak shape and high-resolution separation from common synthetic impurities. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for obtaining this intermediate in high purity.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. The inherent basicity of the N,N-dimethylamino group and the pyridazine nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing significant chromatographic issues like peak tailing, reduced resolution, and in some cases, irreversible adsorption to the stationary phase.[1]
This protocol addresses these challenges by employing a mobile phase modified with a small percentage of triethylamine (TEA). The TEA acts as a competing base, neutralizing the acidic sites on the silica gel and allowing the target amine to elute with a symmetrical peak shape, thereby facilitating its separation from less basic or neutral impurities.[1] The methodology is developed from initial reaction monitoring and solvent system scouting using Thin-Layer Chromatography (TLC).
Principles of the Method
The purification strategy is based on normal-phase flash column chromatography. In this technique, a stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent).[2] The separation is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.
Due to the polarity of this compound, a solvent system of moderate polarity, such as ethyl acetate in hexanes, is a suitable starting point. The key to successfully purifying basic amines on silica is to suppress the unwanted interactions with the stationary phase. This is achieved by the addition of a small amount of a competing amine, like triethylamine, to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the basic analyte from tailing and allowing for a more efficient separation.
The optimal solvent system is first determined by TLC, aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on the column.[1]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Automated Flash Chromatography System |
| Silica Gel (40-63 µm particle size) | Pre-packed Silica Gel Cartridge |
| TLC Plates (Silica gel 60 F254) | TLC Developing Chamber |
| Hexanes (HPLC grade) | UV Lamp (254 nm) |
| Ethyl Acetate (HPLC grade) | Rotary Evaporator |
| Triethylamine (TEA) (≥99%) | Glass Vials for Fraction Collection |
| Dichloromethane (DCM) (HPLC grade) | Fume Hood |
| Methanol (HPLC grade) | Personal Protective Equipment (PPE) |
Experimental Protocols
Safety Precautions
-
Handling: this compound and its related compounds should be handled in a well-ventilated fume hood.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Solvents: The organic solvents used are flammable and should be handled with care, away from ignition sources.
Thin-Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the dissolved sample onto a TLC plate.
-
Developing Solvents: Prepare a series of developing solvents with varying ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40% ethyl acetate). To each of these solvent systems, add 0.5-1% triethylamine.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp at 254 nm.
-
Selection: The ideal solvent system is one that gives the target compound an Rf value between 0.2 and 0.4, with good separation from impurities. For this compound, a system of 30% Ethyl Acetate in Hexanes with 1% Triethylamine is often a good starting point.
Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system with a pre-packed silica gel cartridge.
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This method generally provides better resolution.
-
Liquid Loading: If the crude product is not soluble in a non-polar solvent, dissolve it in a minimal amount of the initial mobile phase or a slightly stronger solvent like dichloromethane.
-
-
Column Equilibration:
-
Install the appropriate size pre-packed silica gel cartridge onto the flash chromatography system.
-
Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 1% TEA) for at least 3-5 column volumes.
-
-
Elution and Fraction Collection:
-
Load the prepared sample onto the column.
-
Begin the elution with a gradient program. A typical gradient for this purification is outlined in the table below.
-
Monitor the elution of the compound using the system's UV detector.
-
Collect fractions based on the UV chromatogram.
-
| Gradient Profile | |
| Solvent A: | Hexanes + 1% Triethylamine |
| Solvent B: | Ethyl Acetate |
| Time (min) | % B |
| 0 | 10 |
| 2 | 10 |
| 15 | 50 |
| 20 | 50 |
| 22 | 100 |
| 25 | 100 |
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Use the same eluent system as determined in the method development stage for the TLC analysis.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization of the Workflow
The following diagram illustrates the key steps in the purification workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Insufficient triethylamine in the mobile phase. | Increase the concentration of triethylamine to 1-2%. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. | |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Sample dissolved in too strong a solvent for liquid loading. | Use a weaker solvent for sample dissolution or switch to dry loading. | |
| No Compound Eluting | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
Conclusion
The protocol detailed in this application note presents a robust and reliable method for the purification of this compound using automated flash column chromatography. The key to achieving high purity and good recovery is the use of a triethylamine-modified mobile phase to suppress the undesirable interactions between the basic analyte and the acidic silica gel stationary phase. This method is scalable and can be adapted for the purification of other basic heterocyclic amines with similar properties.
References
Acylation and Alkylation of 3-Aminopyridazines: A Guide to Synthesis and Application
Introduction: The Versatile 3-Aminopyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4][5] Among these, the 3-aminopyridazine moiety stands out as a particularly valuable building block. The presence of the amino group provides a key synthetic handle for introducing molecular diversity through reactions such as acylation and alkylation. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, enabling fine-tuning of their therapeutic effects.[4][6] For instance, derivatives of 3-aminopyridazine have been investigated as atypical antidepressants with dual serotonergic and dopaminergic activities, where the nature of the substituent on the amino group is critical for its pharmacological profile.[4][6]
This technical guide provides an in-depth exploration of acylation and alkylation reactions involving 3-aminopyridazines, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Considerations: Navigating Reactivity and Regioselectivity
The chemical behavior of 3-aminopyridazine in acylation and alkylation reactions is governed by the electronic properties of the pyridazine ring and the nucleophilicity of its three nitrogen atoms: the exocyclic amino nitrogen (N-3 amino) and the two endocyclic ring nitrogens (N-1 and N-2).
Acylation Reactions
Acylation of 3-aminopyridazine typically occurs selectively at the exocyclic amino group. This is because the amino group is a stronger nucleophile than the ring nitrogens, which are less basic due to the delocalization of their lone pairs within the aromatic system. The reaction generally proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of N-Acylation:
-
Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 3-aminopyridazine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride).[7]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.[7]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate), resulting in the N-acylated 3-aminopyridazine.[7]
A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Alkylation Reactions
Alkylation of 3-aminopyridazine is more complex than acylation, with potential for multiple products. The primary challenge is controlling regioselectivity and the extent of alkylation.
-
Regioselectivity: Alkylation can occur at the exocyclic amino group (N-alkylation) or at one of the ring nitrogens (N-1 or N-2). While N-alkylation of the amino group is often the desired outcome, competitive alkylation of the ring nitrogens can occur, leading to the formation of pyridazinium salts. The regioselectivity can be influenced by the nature of the alkylating agent, the solvent, and the presence of a base.
-
Overalkylation: A significant challenge in amine alkylation is the tendency for the product to be more nucleophilic than the starting material.[8] This means that the initially formed secondary amine can be further alkylated to a tertiary amine, and subsequently to a quaternary ammonium salt.[8][9] This "runaway" reaction can lead to a mixture of products that are difficult to separate.
To achieve selective mono-N-alkylation, specific strategies are often employed, such as using a large excess of the starting amine, carefully controlling the stoichiometry of the alkylating agent, or utilizing protecting group strategies.[10]
Protocols for Acylation and Alkylation of 3-Aminopyridazines
The following protocols are provided as a guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for N-Acylation of 3-Aminopyridazine
This protocol describes a general method for the synthesis of N-acyl-3-aminopyridazines using an acid chloride as the acylating agent.
Workflow for N-Acylation:
Caption: Workflow for the N-acylation of 3-aminopyridazine.
Materials:
| Reagent/Solvent | Purpose | Typical Amount (for 1 mmol scale) |
| 3-Aminopyridazine | Starting material | 1 mmol |
| Acyl Chloride | Acylating agent | 1.1 mmol |
| Pyridine or Triethylamine | Base | 1.5 mmol |
| Dichloromethane (DCM) | Anhydrous solvent | 5-10 mL |
| Water | Quenching agent | As needed |
| Brine | Washing agent | As needed |
| Sodium Sulfate (Na2SO4) | Drying agent | As needed |
| Silica Gel | Stationary phase for chromatography | As needed |
| Eluent | Mobile phase for chromatography | Varies (e.g., ethyl acetate/hexanes) |
Procedure:
-
To a stirred solution of 3-aminopyridazine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-3-aminopyridazine.
Protocol 2: Reductive Amination for Mono-N-Alkylation of 3-Aminopyridazine
To circumvent the issue of overalkylation, reductive amination is a powerful alternative for the synthesis of mono-N-alkylated 3-aminopyridazines.[10] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
Workflow for Reductive Amination:
Caption: Workflow for the mono-N-alkylation via reductive amination.
Materials:
| Reagent/Solvent | Purpose | Typical Amount (for 1 mmol scale) |
| 3-Aminopyridazine | Starting material | 1 mmol |
| Aldehyde or Ketone | Alkyl source | 1.2 mmol |
| Sodium triacetoxyborohydride | Reducing agent | 1.5 mmol |
| Dichloroethane (DCE) | Anhydrous solvent | 5-10 mL |
| Acetic Acid | Catalyst | 1-2 drops |
| Saturated NaHCO3 solution | Quenching agent | As needed |
| Organic Solvent (e.g., DCM) | Extraction solvent | As needed |
| Sodium Sulfate (Na2SO4) | Drying agent | As needed |
| Silica Gel | Stationary phase for chromatography | As needed |
| Eluent | Mobile phase for chromatography | Varies (e.g., ethyl acetate/hexanes with triethylamine) |
Procedure:
-
To a solution of 3-aminopyridazine (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl-3-aminopyridazine.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation | - Incomplete reaction.- Protonation of starting amine.- Hydrolysis of acylating agent. | - Increase reaction time or temperature.- Ensure sufficient base is used.- Use anhydrous solvents and reagents. |
| Overalkylation | - Product amine is more nucleophilic than starting amine. | - Use a large excess of 3-aminopyridazine.- Employ reductive amination.- Consider a protecting group strategy. |
| Poor Regioselectivity in Alkylation | - Competitive alkylation at ring nitrogens. | - Modify solvent polarity.- Use a bulkier alkylating agent.- Employ a milder base. |
| Difficult Purification | - Presence of multiple products (e.g., overalkylation).- Baseline impurities in starting material. | - Optimize reaction conditions for selectivity.- Purify starting materials before use.- Consider derivatization to aid separation. |
Applications in Drug Discovery and Development
The functionalization of 3-aminopyridazines through acylation and alkylation is a powerful strategy in the synthesis of novel therapeutic agents.[4] These reactions allow for the systematic exploration of structure-activity relationships (SAR), which is fundamental to the drug discovery process.[2][6]
-
Anticancer Agents: Many pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties, targeting a diverse array of biological processes involved in cancer progression.[2]
-
Anti-inflammatory Drugs: Pyridazine and pyridazinone derivatives have shown significant efficacy in regulating inflammatory pathways.[1]
-
Central Nervous System (CNS) Agents: As previously mentioned, 3-aminopyridazine derivatives have been developed as atypical antidepressants.[6] The ability to modify the amino substituent allows for the fine-tuning of receptor binding profiles and overall CNS activity.
Conclusion
Acylation and alkylation are indispensable reactions for the derivatization of the 3-aminopyridazine scaffold. A thorough understanding of the underlying mechanisms, careful selection of reagents and reaction conditions, and strategic use of alternative methodologies like reductive amination are crucial for achieving the desired synthetic outcomes. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the vast chemical space of 3-aminopyridazine derivatives, ultimately contributing to the discovery and development of new and improved therapeutics.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-chloro-N,N-dimethylpyridazin-3-amine as a Versatile Intermediate in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and validated protocols for the use of 6-chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0) as a pivotal chemical intermediate. The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2][3] This document elucidates the core reactivity of the title compound and offers step-by-step methodologies for its strategic implementation in key value-adding transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. A special focus is placed on the synthesis of the imidazo[1,2-b]pyridazine core, a key pharmacophore found in targeted cancer therapies like Ponatinib.[4]
Compound Profile and Physicochemical Properties
This compound is a functionalized diazine heterocycle. The key to its utility lies in the strategic placement of its functional groups: the 3-(N,N-dimethylamino) group, which modulates the electronic properties of the ring, and the 6-chloro substituent, which serves as a versatile leaving group for a variety of cross-coupling and substitution reactions.
Table 1: Physicochemical & Safety Data
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 7145-60-0 | [2][5] |
| Molecular Formula | C₆H₈ClN₃ | [5] |
| Molecular Weight | 157.60 g/mol | [5] |
| Appearance | Off-white to yellow crystalline solid | - |
| Melting Point | 114-118 °C | - |
| Boiling Point | Decomposes | - |
| Solubility | Soluble in DCM, THF, Dioxane, DMF | - |
| Safety Information | H302, H315, H319, H332, H335 : Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation. | [5] |
| Handling Precautions | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. | [5] |
Core Reactivity and Mechanistic Rationale
The synthetic versatility of this compound stems from the electrophilic nature of the C6 carbon, which is directly bonded to a chlorine atom and is positioned ortho to a ring nitrogen. This arrangement significantly activates the C-Cl bond towards two primary classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two adjacent nitrogen atoms polarizes the pyridazine ring, making it susceptible to attack by nucleophiles. The intermediate formed upon nucleophilic attack at C6 (a Meisenheimer-like complex) is stabilized by resonance, facilitating the displacement of the chloride leaving group.[6]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can readily undergo oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycles of powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7] While C-Cl bonds are generally less reactive than C-Br or C-I bonds in these transformations, the electronic activation provided by the pyridazine ring nitrogen atoms makes this substrate viable for coupling, often with the use of specialized, electron-rich phosphine ligands.
Application Protocols
The following protocols are presented as robust starting points for synthesis. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates and equipment.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol details the displacement of the 6-chloro group with piperidine. The reaction is broadly applicable to a range of primary and secondary amines. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl generated in situ.
Workflow Diagram
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
| This compound | 157.60 | 1.0 | 788 mg |
| Piperidine | 85.15 | 1.5 | 7.5 mmol (0.76 mL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 7.5 mmol (1.05 mL) |
| Absolute Ethanol | 46.07 | - | 25 mL |
Step-by-Step Procedure [8]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (788 mg, 5.0 mmol).
-
Add absolute ethanol (25 mL) to dissolve the starting material.
-
Add triethylamine (1.05 mL, 7.5 mmol), followed by piperidine (0.76 mL, 7.5 mmol).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 24-48 hours.
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction, which involves the temporary disruption of aromaticity.[9]
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).
-
Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product, 6-(piperidin-1-yl)-N,N-dimethylpyridazin-3-amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the title compound with phenylboronic acid. It is adaptable for various aryl- and heteroarylboronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields with chloro-heterocycles.[10]
Workflow Diagram
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 157.60 | 1.0 | 158 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Toluene | - | - | 5 mL |
| Ethanol | - | - | 1 mL |
| Water (deionized) | - | - | 2 mL |
Step-by-Step Procedure [10][11][12]
-
To an oven-dried Schlenk flask, add this compound (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Removing oxygen is critical for catalytic turnover.
-
-
Via syringe, add degassed toluene (5 mL), ethanol (1 mL), and water (2 mL). Stir to create a suspension.
-
Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-N,N-dimethylpyridazin-3-amine. Expected yields for similar substrates range from 35-65%.[10]
Protocol 3: Synthesis of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is a key component of several kinase inhibitors, most notably Ponatinib.[4] This protocol describes the condensation of a 3-aminopyridazine with an α-bromoketone, a classic and effective method for constructing this fused heterocyclic system.[2]
Workflow Diagram
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 3-amino-6-chloropyridazine | 129.55 | 1.0 | 1.30 g |
| 2-Bromoacetophenone | 199.05 | 1.1 | 2.19 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.5 | 1.26 g |
| Ethanol (95%) | - | - | 50 mL |
Step-by-Step Procedure [2]
-
In a 250 mL round-bottom flask, suspend 3-amino-6-chloropyridazine (1.30 g, 10.0 mmol) and sodium bicarbonate (1.26 g, 15.0 mmol) in 95% ethanol (50 mL).
-
Add 2-bromoacetophenone (2.19 g, 11.0 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours, during which time the product may begin to precipitate.
-
Mechanistic Insight: The reaction proceeds via initial N-alkylation of the more nucleophilic endocyclic pyridazine nitrogen (N1) by the α-bromoketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system. The halogen at the 6-position is crucial as it enhances the electrophilicity of the ring and prevents undesired side reactions.[2]
-
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with water (2 x 30 mL) and cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine. This intermediate can then be further functionalized using methods analogous to Protocol 2.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Cross-Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | 1. Inactive catalyst (oxidation). 2. Insufficiently active catalyst/ligand system for C-Cl bond activation. 3. Protodeboronation of the boronic acid. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. 2. Screen more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or use a pre-catalyst. 3. Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are more stable.[12] |
| Low Yield in Buchwald-Hartwig Amination | 1. Catalyst inhibition by the substrate or amine. 2. Incorrect base choice. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). 2. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Screen different bases to find the optimal choice for your specific amine coupling partner. |
| Formation of Homocoupled Byproducts | 1. Side reaction of the boronic acid (Suzuki). 2. Reductive elimination from a Pd-diarylide intermediate. | 1. Use a stoichiometric amount or only a slight excess (1.1-1.2 eq) of the boronic acid. 2. Lower the reaction temperature or use a more sterically hindered ligand to disfavor the formation of the diarylide intermediate. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its activated C-Cl bond provides a reliable handle for functionalization via both nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, derived from established literature on analogous systems, provide a solid foundation for researchers to incorporate this building block into their synthetic strategies, particularly for accessing the medicinally important pyridazine and imidazo[1,2-b]pyridazine scaffolds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 7. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
- 11. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Biologically Active Molecules from Pyridazine Precursors
Abstract: The pyridazine ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a pronounced dipole moment and robust hydrogen bonding capabilities, make it an invaluable component for designing molecules with high affinity and specificity for biological targets.[1] This guide provides an in-depth exploration of synthetic strategies for creating novel, biologically active molecules from pyridazine precursors. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that guide modern synthetic efforts. Detailed, field-tested protocols for key transformations are provided, aimed at researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile scaffold.
The Pyridazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
The 1,2-diazine (pyridazine) structure is not merely another aromatic heterocycle; it is a carefully selected building block in numerous pharmacologically active agents.[2][3] Its two adjacent nitrogen atoms create a unique electronic distribution, resulting in a high dipole moment and the capacity to act as a dual hydrogen-bond acceptor.[1] These features are critical for molecular recognition at protein binding sites, often allowing pyridazine-containing molecules to achieve superior potency and selectivity.[1][4]
This scaffold is present in a wide array of therapeutic agents targeting diverse biological pathways, including cancer, inflammation, and cardiovascular diseases.[5][6][7] The recent FDA approvals of drugs like the GnRH antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, both featuring a pyridazine core, underscore its growing importance and clinical relevance.[1]
Key Physicochemical Properties for Drug Design:
| Property | Implication in Drug Design | Reference |
| High Dipole Moment | Facilitates π-π stacking and dipole-dipole interactions with biological targets. | [1] |
| Dual H-Bond Acceptor | The two adjacent nitrogen atoms can form strong, simultaneous hydrogen bonds, locking the molecule into a specific conformation within a binding pocket. | [1] |
| Weak Basicity (pKa ~2.3) | Generally avoids unwanted off-target effects associated with highly basic moieties. | [1] |
| Polar Surface Area | The nitrogen atoms increase polarity, which can be modulated to improve solubility and pharmacokinetic properties. | [1] |
| Metabolic Stability | The pyridazine ring itself is often resistant to metabolic degradation, providing a stable core for derivatization. | [5] |
Foundational Synthesis of the Pyridazine Core
The construction of the pyridazine ring is the first critical step. While numerous methods exist, the choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Classical Approach: 1,4-Dicarbonyl Condensation
The most fundamental route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or its unsaturated equivalent) with hydrazine.[8] The initial reaction forms a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.
Caption: Workflow for classical pyridazine synthesis.
Protocol 2.1: Synthesis of 3,6-Diphenylpyridazine
This protocol details the synthesis from 1,4-diphenyl-1,4-butanedione.
-
Materials: 1,4-diphenyl-1,4-butanedione, Hydrazine hydrate, Ethanol, Bromine, Acetic acid.
-
Step 1: Cyclization: In a 100 mL round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione (5 mmol) in 30 mL of ethanol. Add hydrazine hydrate (6 mmol) dropwise at room temperature.
-
Step 2: Reflux: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: The reflux condition is necessary to drive the condensation and cyclization to completion. Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.
-
-
Step 3: Isolation of Dihydropyridazine: Cool the reaction mixture to room temperature. The dihydropyridazine intermediate often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Step 4: Oxidation: Suspend the crude dihydropyridazine (4 mmol) in 20 mL of glacial acetic acid. Add a solution of bromine (4.4 mmol) in 5 mL of acetic acid dropwise at 0°C.
-
Causality: Bromine is a common and effective oxidizing agent for this transformation. The acidic medium of acetic acid facilitates the aromatization process.
-
-
Step 5: Product Isolation: After the addition is complete, stir the mixture at room temperature for 2 hours. Pour the mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution. The solid product, 3,6-diphenylpyridazine, will precipitate.
-
Step 6: Purification & Characterization: Collect the solid by filtration, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product. Characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.
Modern Approach: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
A more advanced and highly regioselective method involves the IEDDA reaction between electron-deficient tetrazines and various dienophiles, such as alkynes.[9] This reaction proceeds with the extrusion of dinitrogen gas to afford the pyridazine ring directly.
Protocol 2.2: Regioselective Synthesis from a Tetrazine and an Alkynyl Sulfide[9]
-
Materials: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, (Phenylthio)propyne, Toluene.
-
Step 1: Reaction Setup: In a sealed reaction vessel, combine 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (0.5 mmol) and (phenylthio)propyne (0.6 mmol) in 5 mL of dry toluene.
-
Step 2: Heating: Heat the mixture at 110 °C for 12-24 hours. The disappearance of the characteristic deep color of the tetrazine indicates reaction progression.
-
Scientist's Note: The use of an alkynyl sulfide as the dienophile allows for excellent control of regioselectivity. The resulting thioether on the pyridazine ring is a versatile handle for further functionalization via cross-coupling or oxidation/elimination sequences.[9]
-
-
Step 3: Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Step 4: Purification: Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired trisubstituted pyridazine.
-
Step 5: Characterization: Confirm the structure and regiochemistry of the product using 2D NMR techniques (NOESY/ROESY) in addition to standard ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Advanced Functionalization of the Pyridazine Core
Once the core is synthesized, strategic functionalization is required to explore the chemical space and optimize biological activity. Halogenated pyridazines, such as 3,6-dichloropyridazine, are common and highly versatile starting materials.[10]
Caption: Key functionalization routes from dichloropyridazine.
Protocol 3.1: Selective Suzuki Cross-Coupling
This protocol demonstrates a selective mono-arylation of 3,6-dichloropyridazine, a crucial step in building complexity.
-
Materials: 3,6-Dichloropyridazine, 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Sodium carbonate (2M aqueous solution), 1,4-Dioxane.
-
Step 1: Degassing: In a Schlenk flask, combine 3,6-dichloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol). Evacuate and backfill the flask with argon or nitrogen three times.
-
Trustworthiness: The reaction must be performed under an inert atmosphere. The palladium catalyst is in a low oxidation state (Pd(0)) and is highly sensitive to oxygen, which can deactivate it and lead to poor yields.
-
-
Step 2: Solvent and Base Addition: Add 10 mL of degassed 1,4-dioxane and 2 mL of degassed 2M Na₂CO₃ solution via syringe.
-
Step 3: Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Expertise: The choice of a phosphine ligand like PPh₃ is critical. It stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The aqueous base is essential for the transmetalation step.
-
-
Step 4: Workup: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 5: Purification: Purify the crude product via column chromatography on silica gel to separate the desired mono-arylated product from starting material and the di-arylated side product. Expected yield: 60-75%.
Case Study: Synthesis of a Pyrido[2,3-d]pyridazine Kinase Inhibitor Scaffold
Fused pyridazine systems often exhibit enhanced biological activity.[11][12] Pyrido[2,3-d]pyridazines, for instance, are potent inhibitors of protein kinases involved in inflammatory diseases.[12] The following protocol outlines the synthesis of a key intermediate for this class of compounds.[13]
Protocol 4.1: Synthesis of 5,8-Dichloropyrido[2,3-d]pyridazine[13]
-
Materials: 2,3-Pyridinedicarboxylic acid, Acetic anhydride, Hydrazine hydrate, Phosphorus oxychloride (POCl₃), Pyridine.
-
Step 1: Anhydride Formation: Gently reflux 2,3-pyridinedicarboxylic acid (10 mmol) in acetic anhydride (15 mL) for 2 hours to form Furo[3,4-b]pyridine-5,7-dione. Remove excess acetic anhydride under reduced pressure.
-
Step 2: Dione Formation: Dissolve the resulting anhydride in glacial acetic acid (20 mL) and add hydrazine hydrate (11 mmol). Reflux the mixture for 5 hours. The product, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, will precipitate upon cooling. Filter and wash with ethanol.
-
Step 3: Chlorination: In a flask equipped with a reflux condenser and a gas trap, carefully add the dione (8 mmol) to phosphorus oxychloride (25 mL). Add a catalytic amount of pyridine (2-3 drops).
-
Scientist's Note: This is a highly exothermic and hazardous reaction that must be performed in a well-ventilated fume hood. POCl₃ is both the reagent and the solvent. Pyridine acts as a catalyst to facilitate the chlorination.
-
-
Step 4: Reaction and Isolation: Heat the mixture to reflux for 4 hours. Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The crude 5,8-dichloropyrido[2,3-d]pyridazine will precipitate.
-
Step 5: Purification: Neutralize the aqueous solution carefully with a solid base (e.g., sodium carbonate). Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol will yield the pure product, which serves as a versatile precursor for further derivatization via nucleophilic substitution at the chloro positions.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 11. Synthesis and Biological Activity of Pyridopyridazine Derivatives...: Ingenta Connect [ingentaconnect.com]
- 12. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 13. jocpr.com [jocpr.com]
Application Note & Protocol: Monitoring Pyridazine Synthesis Progress with TLC and HPLC
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, particularly pyridazine derivatives.
Abstract: This document provides a comprehensive guide to monitoring the progress of pyridazine synthesis reactions using two primary analytical techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). It offers detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and presents a comparative analysis to aid in selecting the most appropriate method for specific research and development needs. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Introduction: The Critical Role of Reaction Monitoring in Pyridazine Synthesis
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] They form the core scaffold of numerous pharmacologically active agents, including treatments for cardiovascular diseases, cancer, and inflammatory conditions.[2][3][4] The synthesis of these molecules often involves multi-step reaction sequences, such as the condensation of 1,4-dicarbonyl compounds with hydrazine or hetero-Diels-Alder reactions.[5][6]
Given the complexity of these synthetic pathways, meticulous reaction monitoring is not merely a procedural step but a cornerstone of process control and optimization. Inadequate monitoring can lead to low yields, the formation of difficult-to-separate impurities, and ultimately, delays in the drug development pipeline. By accurately tracking the consumption of starting materials and the formation of the desired pyridazine product, chemists can determine the optimal reaction time, prevent the formation of byproducts, and ensure the overall efficiency and success of the synthesis.[7][8]
This guide details the application of two powerful chromatographic techniques, TLC and HPLC, for real-time monitoring of pyridazine synthesis. While TLC offers a rapid, qualitative assessment, HPLC provides quantitative data with high resolution and sensitivity. The choice between these methods depends on the specific requirements of the synthesis, the stage of development, and the desired level of analytical detail.
Thin-Layer Chromatography (TLC): The Chemist's First Line of Inquiry
TLC is an invaluable technique for the rapid, qualitative monitoring of organic reactions due to its simplicity, speed, and low cost.[9] It allows for a quick visual assessment of the reaction's progress by separating the starting materials, intermediates, products, and byproducts based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9][10]
The "Why" Behind the Method: Causality in TLC
The separation on a TLC plate is governed by the principle of adsorption chromatography. For pyridazine synthesis, which often involves compounds with varying polarities, a polar stationary phase like silica gel is commonly used.[11] The polar pyridazine product, with its nitrogen heteroatoms, will have a stronger affinity for the silica gel compared to less polar starting materials. Consequently, the product will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. By observing the disappearance of the starting material spot and the appearance of the product spot over time, one can effectively monitor the reaction's progression.[12]
Experimental Protocol: Step-by-Step TLC Monitoring
Materials:
-
TLC plates (e.g., silica gel 60 F254)[10]
-
TLC developing chamber
-
Capillary tubes for spotting[12]
-
Mobile phase (solvent system)
-
UV lamp (254 nm) for visualization[10]
-
Staining solution (e.g., iodine or potassium permanganate) if compounds are not UV-active[13]
Procedure:
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is critical for achieving good separation.[14] A common starting point for pyridazine derivatives is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).[10] The ideal solvent system should provide an Rf value of approximately 0.3-0.5 for the starting material, allowing for clear separation from the product.[15]
-
Sample Preparation: At designated time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[12] Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for spotting.
-
Spotting the TLC Plate: On a pencil-drawn baseline on the TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[15] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture.[15]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase, ensuring the baseline is above the solvent level.[12] Allow the solvent front to ascend the plate until it is about 1 cm from the top.[12]
-
Visualization and Interpretation: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the intensification of the product spot indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation: Interpreting the Chromatogram
A typical TLC progression for a successful pyridazine synthesis would show:
-
Time = 0: A prominent spot corresponding to the starting material.
-
Time = T1: A diminished starting material spot and a new, distinct spot for the pyridazine product.
-
Time = T-final: The complete disappearance of the starting material spot and a single, strong spot for the product.
| Time Point | Observation | Interpretation |
| 0 min | Strong spot for starting material(s) (SM), no product spot. | Reaction has not yet started. |
| 30 min | SM spot is weaker, a new product (P) spot has appeared. | Reaction is in progress. |
| 60 min | SM spot is faint, P spot is more intense. | Reaction is nearing completion. |
| 90 min | SM spot is absent, only the P spot is visible. | Reaction is complete. |
Visualization Workflow
References
- 1. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLC Tips and Tricks | Merck [merckmillipore.com]
- 15. How To [chem.rochester.edu]
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized Pyridazines
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine motif, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-deficient nature of the diazine ring, impart desirable characteristics such as improved metabolic stability, modulation of physicochemical properties, and the ability to act as a hydrogen bond acceptor. Consequently, pyridazine derivatives are integral components of numerous pharmaceuticals, including the ALK/MET inhibitor Ensartinib and the TYK2 inhibitor Deucravacitinib.[2]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the modular synthesis of complex biaryl and heteroaryl systems.[3][4] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally mild reaction conditions have made it indispensable in drug discovery and development.[1][5]
This guide provides an in-depth analysis and field-proven protocols for the Suzuki-Miyaura coupling of chloropyridazines. As coupling partners, aryl and heteroaryl chlorides are economically advantageous but kinetically challenging due to the strength of the C-Cl bond.[5][6] This note will dissect the critical parameters, from catalyst and ligand selection to the choice of base and solvent, to empower researchers to successfully tackle this challenging but highly valuable transformation.
Pillar 1: Mechanistic Insights & The Challenge of Chloropyridazines
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing reactions, especially with less reactive electrophiles like chloropyridazines.
The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-chlorine (C-Cl) bond of the chloropyridazine. This is often the rate-limiting step for chloroarenes due to the high C-Cl bond dissociation energy.[6] The result is a square planar Pd(II) complex.
-
Transmetalation : The base in the reaction plays a crucial role here. It activates the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6] This boronate then exchanges its organic group with the halide on the Pd(II) center, a process known as transmetalation.
-
Reductive Elimination : The two organic groups on the palladium center (the pyridazinyl and the aryl/heteroaryl from the boronic acid) couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for Chloropyridazines:
-
The Oxidative Addition Hurdle: The strength of the C-Cl bond makes oxidative addition energetically demanding. To overcome this, highly electron-rich ligands are required. These ligands increase the electron density on the palladium center, making it a better nucleophile and facilitating its insertion into the C-Cl bond.[7]
-
Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and hindering the reaction.[6][9] The use of sterically bulky (or "hindered") ligands is a key strategy to mitigate this. The ligand's bulk physically shields the palladium, preventing the pyridazine substrate from binding in a non-productive manner.[6]
Pillar 2: Core Protocol Components & Optimization Strategies
A successful protocol is a self-validating system where each component is chosen to address the specific challenges of the substrate. For chloropyridazines, this means a focus on a highly active catalyst system and carefully selected conditions.
Catalyst & Ligand Selection: The Engine of the Reaction
For challenging substrates like chloropyridazines, pre-formed catalysts or generating the active catalyst in situ from a palladium precursor and a specialized ligand is standard practice.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable sources that are reduced to the active Pd(0) state under the reaction conditions.
-
Ligands - The Key to Success: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating C-Cl bonds.[5] Success relies on using advanced, bulky, and electron-rich phosphine ligands.
| Ligand Class | Examples | Key Features & Rationale |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. They promote fast oxidative addition and reductive elimination while preventing catalyst deactivation by the heterocycle.[6][10] Considered the gold standard for many challenging couplings. |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Similar to the above class, offering excellent steric bulk and electron-donating properties to enhance catalyst activity and stability.[11] |
| Chelating Diphosphines | DtBPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) | The chelating nature of these ligands can prevent the formation of inactive catalyst complexes where the substrate binds to the metal center.[9] |
| Air-Stable Pre-catalysts | Pd(Amphos)₂Cl₂ | These are pre-formed Pd(II) complexes with bulky phosphine ligands. They are air-stable, making them easier to handle, and are highly effective for coupling heteroaryl chlorides.[12][13] |
The Role of the Base: Activating the Nucleophile
The base is not a passive component; its primary role is to activate the boronic acid for transmetalation.[6] For chloropyridazine couplings, strong inorganic bases are generally required.
| Base | Common Solvents | Temperature (°C) | Field Insights & Causality |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80 - 110 | A very strong and frequently used base for challenging couplings. Its strength effectively generates the boronate species needed for efficient transmetalation with unreactive chlorides.[6] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 | Another strong base that often provides excellent results. Its high solubility in some organic solvents can be advantageous, though it is more expensive.[6] |
| K₂CO₃ | Toluene/H₂O, DME/H₂O | 90 - 120 | A reliable, cost-effective choice that is effective for many systems, though sometimes less potent than K₃PO₄ for the most difficult substrates.[6][14] |
| Na₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 100 - 140 | A common and effective base, though it may require higher temperatures to drive the reaction to completion with chloropyridazines.[1][15] |
Boronic Acid vs. Boronate Esters
The choice of boron reagent can significantly impact the reaction outcome.
-
Boronic Acids (RB(OH)₂): These are the most common reagents. However, they can be prone to decomposition via protodeboronation (replacement of the boron group with a hydrogen) or formation of cyclic trimer anhydrides (boroxines).[3][16]
-
Boronate Esters (e.g., Pinacol Esters): These are more stable, crystalline solids that are easier to handle and purify.[17] Their enhanced stability makes them less susceptible to protodeboronation, which can be a significant side reaction under harsh conditions, often leading to higher yields in difficult couplings.[16][17] MIDA boronates are another class of "caged" boronic acids that offer exceptional stability to harsh reagents and are deprotected under the basic reaction conditions.[16]
Solvents
Aprotic solvents are typically used, often with a small amount of water.
-
Common Solvents: 1,4-Dioxane, Toluene, Dimethoxyethane (DME), Tetrahydrofuran (THF).
-
The Role of Water: Water is often essential. It helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[6] A typical solvent system is a 4:1 or 5:1 mixture of organic solvent to water.
Pillar 3: Experimental Protocols & Workflow
The following protocols are designed as robust starting points. Optimization may be required for specific substrates.
Diagram: General Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura coupling of chloropyridazines.
Protocol 1: General Coupling using Pd(OAc)₂ / SPhos
This protocol uses a highly active, in situ-generated catalyst system suitable for a broad range of substrates.
Materials:
-
Chloropyridazine derivative (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, anhydrous and degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyridazine, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Protocol 2: Coupling of Amine-Substituted Chloropyridazine
This protocol is adapted for substrates containing potentially coordinating functional groups like a primary amine, using an air-stable precatalyst.[9][13]
Materials:
-
3-Amino-6-chloropyridazine (1.0 mmol, 1.0 equiv)
-
2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(Amphos)₂Cl₂ (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a 3-neck flask under a nitrogen atmosphere, add 3-amino-6-chloropyridazine, 2-methylphenylboronic acid, Pd(Amphos)₂Cl₂, and potassium carbonate.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 5-8 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 1 M sodium hydroxide solution and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.[13]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Oxidative Addition: C-Cl bond is not being activated. 2. Ineffective Transmetalation: Base is too weak or insoluble. 3. Catalyst Deactivation: Pyridazine nitrogen is poisoning the catalyst. | 1. Switch to a more electron-rich/bulky ligand: If using a simple ligand, switch to SPhos, XPhos, or tBuXPhos. Increase catalyst/ligand loading (e.g., to 5 mol% Pd). 2. Screen stronger bases: Switch from Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃. Ensure adequate water is present to aid solubility. 3. Use a bulkier ligand to shield the palladium center.[6] |
| Protodeboronation | 1. Boronic acid instability: The boronic acid is decomposing faster than it is coupling, especially at high temperatures or with prolonged reaction times. | 1. Switch to a more stable boronic ester (e.g., pinacol or MIDA ester).[16][17] 2. Lower the reaction temperature if possible and try to minimize reaction time. 3. Use a less aqueous or completely anhydrous system with a soluble base if feasible. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can facilitate the homocoupling side reaction. 2. Inefficient Oxidative Addition: If the oxidative addition is slow, the boronic acid may homocouple before the desired transmetalation can occur. | 1. Ensure thorough degassing: Properly degas all solvents and ensure the reaction is maintained under a robust inert atmosphere. 2. Improve the rate of oxidative addition by using a more active catalyst/ligand system as described above.[3] |
| Regioselectivity Issues (with Dichloropyridazines) | 1. Ligand Control: The choice of ligand can dramatically influence which chlorine atom reacts. For 3,5-dichloropyridazine, different ligands can favor C3 vs. C5 coupling.[18][19] | 1. Consult the literature for your specific substrate. For example, with 3,5-dichloropyridazine, a DPPF-based catalyst may favor C3 coupling, while a QPhos-based catalyst can favor C5.[19] A systematic screen of ligands may be necessary. |
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 硼酸及其衍生物 [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 6-chloro-N,N-dimethylpyridazin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 6-chloro-N,N-dimethylpyridazin-3-amine. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the fundamental principles behind them, ensuring you can adapt and optimize these methods for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the aqueous solubility of this compound?
A1: The solubility of this compound is governed by its molecular structure. It possesses a pyridazine core, which is an aromatic heterocyclic ring containing two adjacent nitrogen atoms. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule has features that can limit its solubility in neutral aqueous solutions:
-
Hydrophobic Character: The presence of the chlorine atom and the two methyl groups on the amine increases the molecule's lipophilicity (hydrophobicity). This non-polar character reduces favorable interactions with polar water molecules.[1]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure can be significant. If the energy released when the molecule interacts with water (hydration energy) is not sufficient to overcome the lattice energy, solubility will be low.
-
Basicity: The key to its solubility lies in its basicity. The pyridazine ring and the exocyclic dimethylamino group contain nitrogen atoms with lone pairs of electrons that can accept protons.[2][3] 3-aminopyridazines, in particular, exhibit enhanced basicity.[2] In neutral water, the molecule exists predominantly in its neutral, less soluble free base form.
Q2: How does pH impact the solubility of this compound, and how can I use this to my advantage?
A2: The solubility of this compound is highly pH-dependent due to the basic nature of its nitrogen atoms.[4]
-
Mechanism of pH-Dependent Solubility: In an acidic environment (low pH), the lone pair of electrons on one of the nitrogen atoms accepts a proton (H⁺). This process forms a cationic, protonated version of the molecule (a conjugate acid). This charged species is significantly more polar than the neutral free base. The resulting strong ion-dipole interactions with water molecules lead to a dramatic increase in aqueous solubility.[5][6] The general principle is that the salt form of a basic compound has substantially higher water solubility than the parent amine.[4]
-
Practical Application: To dissolve the compound, you can lower the pH of your aqueous solution by adding a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, or tartaric acid). The solubility will increase significantly as the pH drops below the compound's pKa (the pH at which 50% of the compound is in its ionized form).
Below is a diagram illustrating this fundamental equilibrium.
References
Troubleshooting low yields in 6-chloro-N,N-dimethylpyridazin-3-amine synthesis
This guide provides in-depth troubleshooting strategies for researchers encountering low yields and other common issues in the synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine. Our approach is rooted in mechanistic principles to empower you not just to fix a problem, but to understand its chemical origins.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,6-dichloropyridazine, possesses two electrophilic carbon atoms susceptible to nucleophilic attack. The key to a high-yield synthesis is achieving selective monosubstitution.
The reaction involves the attack of dimethylamine on the electron-deficient pyridazine ring, followed by the expulsion of a chloride ion. The pyridazine ring's nitrogen atoms act as powerful electron-withdrawing groups, which activate the ring towards this type of substitution, a principle fundamental to heterocyclic chemistry.[1][2]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common experimental challenges in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low (<50%). What are the primary factors I should investigate?
Low yields are a frequent challenge and typically stem from one or more of the following factors. A systematic approach is key to diagnosis.[3]
-
Purity of Starting Materials:
-
3,6-Dichloropyridazine: This is your electrophile. Impurities can inhibit the reaction. It is a solid that can absorb moisture over time, which leads to hydrolysis side reactions (see Q2). Ensure it is pure and dry. You can verify its purity via melting point analysis (literature MP: 69°C) or NMR.
-
Dimethylamine: Often supplied as a solution (e.g., in ethanol or THF) or a gas. The accuracy of its concentration is critical. An old or improperly stored solution may have a lower-than-stated concentration, leading to incomplete conversion of the starting material. Using an excess is common, but the amount should be precise.
-
Solvent & Base: Ensure solvents are anhydrous. Water is a competing nucleophile. Bases like triethylamine should be distilled and stored over potassium hydroxide (KOH) to ensure they are dry and free of primary/secondary amine impurities.
-
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction typically requires heating (reflux) to proceed at a reasonable rate.[4] Insufficient temperature will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can promote the formation of the disubstituted byproduct (see Q2) and increase the rate of solvent- or water-related side reactions.[3]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will leave unreacted starting material, while extending it for too long can increase byproduct formation.
-
-
Inefficient Workup and Purification:
-
The product, being an amine, is basic. During aqueous workup, ensure the pH is appropriately controlled to prevent your product from partitioning into the aqueous layer as a salt. A final wash with a saturated sodium bicarbonate solution followed by brine is standard practice to neutralize any acid and remove water-soluble impurities.[4]
-
The product can be volatile. Avoid overly aggressive evaporation under reduced pressure, especially with heating.
-
Caption: Systematic workflow for troubleshooting low yields.
Q2: My TLC/LC-MS analysis shows multiple spots. What are the likely side products and how can I prevent them?
The formation of side products is the most common reason for low yields and purification difficulties. The two main culprits are disubstitution and hydrolysis.
-
Side Product 1: 3,6-bis(dimethylamino)pyridazine (Disubstitution)
-
Cause: After the first molecule of dimethylamine has added to form your desired product, the remaining chloro-group is still susceptible to a second SNAr reaction. This is especially prevalent if a large excess of dimethylamine is used or if the reaction is run at high temperatures for an extended period.
-
Prevention Strategy:
-
Control Stoichiometry: Use a carefully measured, slight excess of dimethylamine (e.g., 1.1-1.5 equivalents). A large excess will drive the reaction towards the disubstituted product.
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., refluxing ethanol).[4] This maximizes the difference in reaction rates between the first and second substitution.
-
Monitor Closely: Use TLC to track the consumption of 3,6-dichloropyridazine and the appearance of your desired product. Stop the reaction as soon as the starting material is consumed to minimize the formation of the disubstituted byproduct.
-
-
-
Side Product 2: 6-chloro-3(2H)-pyridazinone (Hydrolysis)
-
Cause: Water present in the reaction mixture can act as a nucleophile, attacking the pyridazine ring and displacing a chloride ion to form a pyridazinone. This can happen to both the starting material and the product.[5]
-
Prevention Strategy:
-
Use Anhydrous Conditions: This is critical. Use dry solvents (e.g., absolute ethanol) and ensure your glassware is oven- or flame-dried.[5] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[6]
-
Dry Reagents: Ensure the 3,6-dichloropyridazine is dry and the triethylamine base has been stored properly.
-
-
Caption: Desired reaction pathway versus common side reactions.
Q3: The reaction is very slow or stalls completely. How can I increase the reaction rate?
A sluggish reaction points to issues with activation energy or reagent concentration.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are known to accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[7] However, they also have higher boiling points, which can increase the risk of side reactions. Protic solvents like ethanol are also commonly and successfully used.[4] If your reaction is slow in ethanol, consider switching to a higher-boiling alcohol like n-butanol or carefully trialing a polar aprotic solvent.
-
Base Selection: A base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to scavenge the HCl that is generated during the reaction.[4] Without a base, the HCl will protonate the dimethylamine nucleophile, rendering it inactive. Ensure you are using at least one equivalent of the base.
-
Temperature Increase: As mentioned, increasing the temperature is the most direct way to increase the reaction rate. Ensure your system is properly equipped for higher temperatures with a reflux condenser.[3]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
-
Preparation (Anhydrous Conditions):
-
Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add 3,6-dichloropyridazine (1.0 eq) and anhydrous absolute ethanol (approx. 0.2-0.5 M concentration).
-
Add triethylamine (1.1 eq).
-
With stirring, add a solution of dimethylamine (1.2 eq, e.g., 40% in water or 2M in THF). Note: While anhydrous conditions are stressed, using an aqueous solution of dimethylamine is common in literature. The key is that the base (triethylamine) is present to react with the generated HCl preferentially. A procedure using ethanol as a solvent has been reported to give good yields.[4]
-
-
Reaction:
-
Heat the mixture to reflux (for ethanol, this is ~78 °C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The product should be more polar than the starting material.
-
Continue refluxing until the starting 3,6-dichloropyridazine spot is no longer visible on the TLC plate (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the residue into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude solid can be purified by trituration in a cold non-polar solvent like petroleum ether or hexanes to remove non-polar impurities.[4]
-
If further purification is needed, column chromatography on silica gel is effective.
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale & Potential Issues if Deviated |
| Dimethylamine Stoich. | 1.1 – 1.5 equivalents | Too Low: Incomplete reaction. Too High: Promotes formation of the 3,6-bis(dimethylamino)pyridazine byproduct. |
| Temperature | Reflux in chosen solvent | Too Low: Sluggish or incomplete reaction. Too High: Increases rate of side reactions (disubstitution, hydrolysis).[3] |
| Solvent | Anhydrous Ethanol, THF, or DMF | Non-anhydrous: Leads to hydrolysis and formation of pyridazinone byproduct.[5] |
| Base | ≥ 1.0 equivalent (e.g., Et₃N) | Insufficient Base: HCl byproduct protonates the dimethylamine nucleophile, halting the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Air/Moisture: Allows water to enter the reaction, causing hydrolysis. |
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Pyridazine Derivatives
Welcome to the technical support center for the purification of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment, basicity, and hydrogen bonding capacity, often introduce complexities into standard purification workflows.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate these challenges effectively.
Section 1: Initial Purification Strategy & Workflow
The first step in any purification is to understand the nature of your crude product. A preliminary analysis will inform the most effective and efficient purification strategy, saving valuable time and material.
Frequently Asked Questions (FAQs)
Q1: I have just completed a synthesis. What is the recommended general workflow for purifying a crude pyridazine-containing compound?
A1: A systematic approach is crucial. The specific sequence of steps will depend on the physical state of your crude product (solid vs. oil) and the nature of the impurities. However, a robust general workflow can be followed to progressively enrich your target compound. This typically involves an initial wash or extraction to remove bulk impurities, followed by a primary purification technique like column chromatography or recrystallization, and finally, a polishing step if required.
Caption: General purification workflow for pyridazine compounds.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a cornerstone of purification for many organic compounds, including pyridazine derivatives.[3] However, the unique properties of the pyridazine nucleus can lead to common issues like poor separation, peak tailing, and irreversible adsorption.
Frequently Asked Questions (FAQs)
Q1: My pyridazine derivative is highly polar and streaks badly or remains on the baseline during silica gel TLC analysis. How can I get it to move?
A1: This is a common issue stemming from the basicity of the pyridazine ring (pKa ≈ 2.3) which leads to strong interactions with the acidic silanol groups on the silica surface.[1][4] To mitigate this, you need to either increase the polarity of your mobile phase significantly or suppress the strong acidic-basic interaction.
-
Strategy 1: Increase Eluent Polarity. Start by incorporating highly polar solvents like methanol or ethanol into your mobile phase (e.g., 5-20% MeOH in Dichloromethane).
-
Strategy 2: Add a Basic Modifier. A more effective solution is often to add a small amount of a basic modifier to your eluent system. This deprotonates the acidic silica surface, preventing the cationic pyridazinium species from binding too strongly.
-
Recommended Modifiers: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase. This will dramatically improve peak shape and elution.
-
Q2: I'm trying to purify the product of a Suzuki or Buchwald-Hartwig coupling reaction. How can I effectively remove the residual palladium catalyst?
A2: Residual palladium is a common and often problematic impurity, especially in compounds intended for pharmaceutical development. These residues can be difficult to remove by standard chromatography alone.
-
Step 1: Pre-Chromatography Scavenging. Before attempting column chromatography, dissolve your crude product in a suitable solvent (e.g., DCM, Toluene) and stir it with a palladium scavenger. There are many commercially available options with different functional groups (e.g., thiol-functionalized silica). Stir for several hours, then filter off the scavenger and concentrate the solution.
-
Step 2: Optimized Chromatography. If residual catalyst remains, careful chromatography is needed. Sometimes, switching to a different stationary phase like alumina (basic or neutral) can alter the retention of the catalyst relative to your product. In other cases, a very non-polar flush of the silica column with hexane before loading your compound can help remove some organometallic residues.
Q3: My compound co-elutes with a similarly polar impurity. How can I improve the separation?
A3: When dealing with co-eluting species, you need to enhance the selectivity of your chromatographic system.
-
Optimize the Mobile Phase: Instead of a simple two-solvent system (e.g., Hexane/Ethyl Acetate), try a three-component system. Adding a small amount of a third solvent with different properties (e.g., dichloromethane or methanol) can alter the selectivity (α value) between your product and the impurity.
-
Change the Stationary Phase: If optimizing the mobile phase fails, switch from standard silica gel.
-
Reverse-Phase (C18): This is an excellent alternative for polar compounds. The separation is based on hydrophobicity rather than polarity, which can effectively resolve impurities that are inseparable on silica.[5]
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina offers a different selectivity profile compared to silica and can be particularly useful for basic compounds like pyridazines.[6]
-
Protocol 1: Basic Column Chromatography of a Polar Pyridazine Derivative
This protocol is designed to purify polar, basic pyridazine derivatives on silica gel while minimizing peak tailing.
-
Eluent Selection: Using TLC, identify a suitable eluent system. Start with a mixture like 95:5 Dichloromethane:Methanol. Add 1% triethylamine (TEA) to this mixture. The ideal system should give your target compound an Rf value of approximately 0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% Dichloromethane + 1% TEA). Pack the column uniformly to prevent channeling.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity (e.g., increase the percentage of methanol) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Note that removing the high-boiling point TEA can be difficult. If necessary, co-evaporate with a lower-boiling solvent like dichloromethane or perform an acidic wash of the combined fractions (if your compound is stable to acid) to remove the TEA as a salt.
Section 3: Overcoming Crystallization Hurdles
Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.[6] However, pyridazine derivatives can be challenging to crystallize due to their structural rigidity, polarity, or tendency to form oils.
Frequently Asked Questions (FAQs)
Q1: My pyridazine derivative is a persistent oil or wax and refuses to crystallize. What are my options?
A1: Oiling out is common when a compound's melting point is lower than the boiling point of the solvent or when the solution is cooled too quickly.
-
Try Anti-Solvent Crystallization: This is often the most effective method for oils. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., Methanol, DMSO, DCM). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., Water, Hexane, Diethyl Ether) dropwise until the solution becomes persistently turbid. Let it stand, or warm slightly to redissolve and then cool slowly.[7]
-
Scratching and Seeding: If you have a viscous oil, try scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can initiate nucleation. If you have a tiny amount of solid from a previous batch, add a "seed crystal" to induce crystallization.[8]
-
Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride, hydrobromide) can dramatically increase its crystallinity. 3-aminopyridazines, for example, have been formulated as dihydrochloride salts to achieve crystalline solids with good aqueous solubility.[1]
Q2: After recrystallization, my yield is very low. What went wrong?
A2: Low yield is typically due to using too much solvent or choosing a sub-optimal solvent system.[7][8]
-
Use Minimum Solvent: It is critical to use the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.[8]
-
Cool Slowly: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath. Slow cooling promotes the growth of larger, purer crystals over rapid nucleation of small crystals.
-
Check Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC. If a significant amount of product is present, you may be able to obtain a second crop of crystals by further concentration and cooling.
Caption: Decision tree for selecting a suitable recrystallization solvent.[8]
Data Presentation: Common Solvents for Recrystallization
The ideal solvent should exhibit a large difference in compound solubility with temperature.[9]
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for highly polar, salt-like derivatives. |
| Ethanol | 78 | 4.3 | A very common and effective solvent for many pyridazinones.[6] |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 5.8 | Good for moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Useful for less polar derivatives. |
| Toluene | 111 | 2.4 | For non-polar compounds; high boiling point requires care. |
| Heptane/Hexane | 98 / 69 | 0.1 | Often used as an anti-solvent for more polar compounds. |
Section 4: Purity Assessment
Confirming the purity of the final product is a critical step to ensure the reliability of subsequent biological and pharmacological studies.[10] A multi-faceted analytical approach is often necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best single method to confirm the purity of my final pyridazine derivative?
A1: There is no single "best" method, as each provides different information. For a comprehensive assessment, a combination of chromatography and spectroscopy is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity assessment. It can detect non-volatile impurities and provide a purity value as a percentage of total peak area.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and detecting residual solvents or proton-containing impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified standard.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help identify the mass of any impurities seen in the LC trace.
Data Presentation: Comparison of Analytical Purity Assessment Methods
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds.[10] | Requires impurities to have a UV chromophore for detection.[10] |
| qNMR | Signal integration relative to an internal standard. | 97.0 - 99.5% | Provides structural information, does not require chromophores. | Lower sensitivity than HPLC, requires a pure internal standard.[10] |
| GC-MS | Separation by boiling point and mass-to-charge ratio. | 97.5 - 99.8% | High sensitivity, provides structural information on impurities.[10] | Not suitable for non-volatile or thermally labile compounds.[10] |
| Elemental Analysis | Combustion to determine % of C, H, N, etc. | N/A (confirms composition) | Confirms elemental composition of the bulk sample. | Does not detect impurities with the same elemental composition. |
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize byproduct formation in nucleophilic substitution on pyridazines
Technical Support Center: Pyridazine Nucleophilic Substitution
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for synthetic strategies involving pyridazines. As a Senior Application Scientist, I've designed this guide to address the common challenges researchers face during nucleophilic substitution reactions on this unique heterocyclic scaffold. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, create specific reactivity patterns that can lead to undesired byproducts if not properly controlled. This guide moves beyond simple protocols to explain the mechanistic underpinnings of these side reactions and provides field-proven strategies to ensure the desired outcome for your synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a mixture of regioisomers. How can I control the position of nucleophilic attack?
A1: Root Cause Analysis & Strategic Control
Achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) on pyridazines is a common challenge. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The two nitrogen atoms withdraw electron density, making the entire ring susceptible to nucleophilic attack, but positions C3, C6 (ortho to a nitrogen) and C4, C5 (meta to a nitrogen) have different electronic densities.
Mechanistic Insight: Nucleophilic attack is generally favored at positions electron-deficient and capable of stabilizing the negative charge in the intermediate Meisenheimer complex. For an unsubstituted pyridazine, positions 3 and 6 are most activated. However, the presence of substituents and the nature of the nucleophile can dramatically alter this preference. For instance, in polyfluorinated pyridazinones, the regioselectivity can be influenced by both the incoming nucleophile and existing substituents on the ring.[1]
Troubleshooting Strategies:
-
Leverage Directing Groups: An existing electron-withdrawing group (EWG) will strongly activate the positions ortho and para to it for nucleophilic attack. Conversely, an electron-donating group (EDG) will direct the attack to other positions. In cases of dihalopyridazines, such as 3,6-dichloropyridazine, the first substitution can be directed with modest selectivity, which then dictates the position of the second.[2]
-
Modulate Nucleophile Reactivity:
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., alkoxides, primary amines) often favor reaction at the most electron-deficient carbon. "Softer" nucleophiles may exhibit different selectivity. The choice of primary vs. secondary amines in reactions with trifluoropyridazinone, for example, leads to different ratios of isomers.[1]
-
Steric Bulk: A bulky nucleophile will preferentially attack the less sterically hindered position. If your substrate has substituents near one of the activated sites, using a larger nucleophile can significantly enhance selectivity for the more accessible site.
-
-
Optimize the Solvent: The solvent plays a critical role in stabilizing the transition state and the nucleophile itself.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are standard for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving a "naked," highly reactive anion.[3][4] This can increase reaction rates but may sometimes decrease selectivity by favoring the thermodynamically controlled product.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can stabilize the Meisenheimer complex through hydrogen bonding.[5][6][7] However, they also solvate the nucleophile, reducing its reactivity, which can sometimes be leveraged to improve selectivity.[3]
-
-
Control Temperature: Lowering the reaction temperature generally favors the kinetically controlled product. If you are getting a mixture of isomers, running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) for a longer duration may significantly improve the ratio in favor of a single isomer.
Summary of Factors Influencing Regioselectivity:
| Factor | Condition | Expected Outcome on Selectivity | Rationale |
| Substrate | Strong EWG present | High selectivity for ortho/para positions | Strong activation of specific sites. |
| Nucleophile | Sterically bulky | High selectivity for less hindered position | Steric hindrance prevents attack at crowded sites. |
| Solvent | Non-polar / less polar | May favor kinetic product | Less stabilization of intermediates can differentiate transition state energies more effectively.[8] |
| Temperature | Low (e.g., -78°C to 0°C) | Favors kinetic product | The reaction pathway with the lower activation energy is predominantly followed. |
| Base | Weak, non-nucleophilic | Minimizes side reactions | Prevents deprotonation at undesired sites or initiation of elimination pathways. |
Q2: I am observing byproducts from cine- and tele-substitution. What causes this and how can it be prevented?
A2: Understanding Non-Traditional Substitution Pathways
Cine-substitution (where the incoming nucleophile attacks an adjacent carbon to the one bearing the leaving group) and tele-substitution (attack at a more distant position) are insidious byproducts that often arise under specific, strongly basic conditions.[8][9]
Mechanistic Insight:
The classic cause of cine-substitution in halo-azaaromatics is the formation of a highly reactive "hetaryne" intermediate, such as 4,5-didehydropyridazine.[10] This occurs when a very strong base (e.g., potassium amide in liquid ammonia) deprotonates a ring carbon, followed by the elimination of the leaving group. The nucleophile then adds to one of the two carbons of the aryne, leading to a mixture of products.[10]
Tele-substitution is a more complex rearrangement that can be favored with softer nucleophiles, less polar solvents, and certain leaving groups (I > Br > Cl).[8]
Troubleshooting Workflow:
Caption: Troubleshooting flow for cine/tele-substitution.
Preventative Protocols:
-
Base Selection is Crucial: Avoid exceptionally strong, non-nucleophilic bases like potassium amide (KNH₂) or sodium hydride (NaH) if your substrate has protons adjacent to the leaving group. Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or DBU.
-
Favor the SNAr Pathway: Use conditions that accelerate the direct addition-elimination (SNAr) mechanism, making it kinetically dominant over the elimination-addition (hetaryne) pathway. This is best achieved using polar aprotic solvents (DMSO, DMF) that promote the formation of the charged Meisenheimer complex.[4]
-
Leaving Group Choice: For reactions prone to tele-substitution, changing the leaving group from iodide to bromide or chloride can suppress the unwanted pathway.[8]
Q3: My pyridazine starting material is unreactive, and forcing conditions lead to decomposition. How can I activate the ring for substitution?
A3: Ring Activation Strategies for Reluctant Substrates
Unsubstituted or electron-rich pyridazines can be notoriously unreactive towards nucleophilic substitution. Increasing temperature or using highly reactive nucleophiles often leads to decomposition rather than the desired product. The solution is not to force the reaction, but to temporarily modify the substrate to make it more electrophilic.
Strategy 1: N-Oxidation
Oxidizing one of the pyridazine nitrogen atoms to an N-oxide is a powerful and reliable method to activate the ring for nucleophilic substitution.[11][12]
Mechanistic Principle: The N-oxide group is strongly electron-withdrawing via induction and also participates in resonance, placing a partial positive charge on the ring carbons, particularly at the C4 and C6 positions. This dramatically increases the ring's electrophilicity and susceptibility to nucleophilic attack.[13][14]
Caption: Workflow for N-oxide mediated substitution.
Experimental Protocol: N-Oxidation followed by Nucleophilic Substitution
-
N-Oxidation:
-
Dissolve the substituted pyridazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) or hydrogen peroxide in acetic acid portion-wise, monitoring the temperature.[11]
-
Allow the reaction to stir at room temperature until TLC/LCMS analysis indicates full consumption of the starting material.
-
Work up the reaction by washing with a sodium bicarbonate solution to remove acidic byproducts and purify the resulting N-oxide by column chromatography or recrystallization.
-
-
Nucleophilic Substitution:
-
Dissolve the purified pyridazine N-oxide (1.0 eq) and the nucleophile (1.0-1.5 eq) in a polar aprotic solvent like DMSO.
-
Add a suitable base (e.g., K₂CO₃) if the nucleophile is not basic itself.
-
Heat the reaction (e.g., 80-120 °C) and monitor by TLC/LCMS.
-
Upon completion, perform an appropriate aqueous workup and purify the substituted N-oxide.
-
-
Deoxygenation:
-
Dissolve the substituted N-oxide in a solvent like chloroform or acetonitrile.
-
Add a deoxygenating agent such as phosphorus trichloride (PCl₃, ~1.2 eq) at 0 °C.[11][13]
-
Stir until the reaction is complete, then carefully quench with water or ice and neutralize.
-
Extract the product and purify to yield the final substituted pyridazine.
-
Strategy 2: Vicarious Nucleophilic Substitution (VNS) of Hydrogen
For cases where you need to introduce a substituent at a position occupied by hydrogen, VNS is a powerful alternative. This reaction avoids the need for a pre-installed leaving group.[15]
Mechanistic Principle: VNS involves a nucleophile that contains a leaving group on the nucleophilic carbon (e.g., the carbanion of chloromethyl phenyl sulfone). The carbanion adds to the electron-deficient pyridazine ring, and subsequent base-induced β-elimination of the leaving group (e.g., HCl) from the intermediate adduct restores aromaticity.[16][17] This method is particularly effective for introducing substituents ortho to a nitro group or in other activated heterocyclic systems.[18]
References
- 1. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. users.wfu.edu [users.wfu.edu]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 12. baranlab.org [baranlab.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 16. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.kuleuven.be [chem.kuleuven.be]
- 18. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Considerations for scaling up the synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine
Welcome to the technical support resource for the synthesis and scale-up of 6-chloro-N,N-dimethylpyridazin-3-amine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, offering expert insights and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable method is a direct nucleophilic aromatic substitution (SNAr) reaction. This involves treating the starting material, 3,6-dichloropyridazine, with dimethylamine. The reaction selectively substitutes one of the chlorine atoms due to the electronic properties of the pyridazine ring.[1][2]
Q2: Why is the amination regioselective for the 3-position?
While the 3- and 6-positions of 3,6-dichloropyridazine are electronically equivalent, the substitution of the first chlorine atom with an electron-donating dimethylamino group deactivates the ring towards a second nucleophilic attack.[3] This electronic effect makes achieving mono-substitution relatively straightforward under controlled conditions, preventing significant formation of the di-substituted by-product.
Q3: What are the critical starting materials and what should I look out for?
The two primary reagents are 3,6-dichloropyridazine and dimethylamine.
-
3,6-Dichloropyridazine: The purity of this starting material is crucial. Impurities from its own synthesis (e.g., from maleic hydrazide and phosphorus oxychloride) can introduce side reactions or purification challenges.[4] It is recommended to use a high-purity grade (>98%) and to characterize it before use.
-
Dimethylamine: Often supplied as a solution in a solvent (e.g., ethanol, THF) or as a gas. Accurate determination of the concentration of the solution is vital for maintaining correct stoichiometry. For scale-up operations, handling gaseous dimethylamine requires specialized equipment and safety protocols.
Experimental Workflow & Key Reactions
The synthesis follows a clear, logical progression. The primary challenge lies in controlling the reaction to favor mono-substitution and managing the purification of the final product.
References
Technical Support Center: Managing Residual Palladium in Cross-Coupling Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for managing residual palladium catalysts. Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules with remarkable efficiency.[1] However, the very utility of these catalysts presents a critical downstream challenge: their complete removal from the final product. For professionals in pharmaceutical and fine chemical development, minimizing residual palladium is not merely a matter of purity, but a crucial requirement for ensuring product safety and meeting stringent regulatory standards.[1][2]
This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemistry of palladium contamination, troubleshooting common removal failures, and selecting the optimal purification strategy for your specific system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust palladium removal strategy.
Q1: Why is removing residual palladium from my Active Pharmaceutical Ingredient (API) so critical?
There are two primary drivers:
-
Patient Safety: Palladium, like other heavy metals, is toxic and has no therapeutic benefit. Its presence in a final drug product poses a potential risk to patient health.
-
Regulatory Compliance: Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established strict limits on the presence of elemental impurities in drug products.[1][3] Failure to meet these limits will prevent regulatory approval of a new drug.
Q2: What are the specific regulatory limits for palladium?
The controlling guideline is ICH Q3D for Elemental Impurities.[3][4] This guideline establishes a Permitted Daily Exposure (PDE) for various elements. The PDE is the maximum acceptable intake of an element from a drug product.
For palladium, the PDEs are:
-
Oral: 100 µ g/day [5]
-
Parenteral (IV/IM): 10 µ g/day
-
Inhalation: 1 µ g/day
This PDE is then used to calculate the maximum allowable concentration in the API, typically in parts per million (ppm). The calculation depends on the maximum daily dose of the drug. For an oral drug with a standard maximum daily dose of 10 grams or less, the concentration limit for palladium is 10 ppm .[5] This limit can be adjusted for drugs with different dosing regimens.[5]
Q3: What are the primary strategies for palladium removal?
Palladium removal techniques can be broadly categorized into four main approaches:
-
Adsorption/Scavenging: This is the most common and often most effective method. It involves adding a material (a "scavenger") that selectively binds to palladium, which is then removed by simple filtration. Common scavengers include functionalized silica gels, activated carbon, and functionalized polymers.[2][6]
-
Chromatography: While standard silica gel column chromatography can reduce palladium levels, it is often not sufficient to reach regulatory limits, as some palladium species can co-elute with the product.[7][8]
-
Crystallization: Purifying the API via crystallization can be effective if the palladium impurities remain in the mother liquor. The efficiency depends heavily on the specific product, solvent system, and the nature of the palladium species.
-
Extraction: Liquid-liquid extraction can sometimes be used to partition palladium species into an aqueous phase, although this is generally less effective for the low levels required in the pharmaceutical industry.
Q4: What is the actual form of the residual palladium in my reaction mixture?
Understanding the state, or "speciation," of the palladium is crucial for selecting a removal method. Residual palladium is rarely a single, simple entity. It can exist as:
-
Soluble Pd(II) or Pd(0) complexes: These are homogeneous species, often coordinated to phosphine ligands or the product molecule itself.[9][10][11]
-
Palladium Nanoparticles/Colloids (Pd(0)): The active catalytic species can leach from heterogeneous supports (like Pd/C) or form from the decomposition of homogeneous catalysts.[12][13][14] These are often soluble or suspended.
-
Palladium Black: This is an agglomerated, insoluble form of Pd(0) that precipitates from the reaction. While seemingly easy to remove by filtration, it can indicate the presence of hard-to-remove colloidal species.[11]
The choice of catalyst (e.g., Pd(OAc)₂, Pd/C, Buchwald precatalysts) and the reaction conditions will influence the final speciation. Many scavenging techniques are most effective against specific forms, such as charged Pd(II) species.[1][15]
Part 2: Troubleshooting Guide
This Q&A section addresses specific experimental failures and provides actionable advice based on mechanistic principles.
Q: I ran a column, but my palladium levels are still over 100 ppm. What happened?
A: This is a very common issue. Standard silica gel has a limited affinity for many of the palladium complexes present post-reaction. Palladium, especially when complexed with phosphine ligands or the API itself, can be relatively non-polar and travel with your compound during chromatography. A study published in ACS Medicinal Chemistry Letters found that while chromatography removed ~90% of palladium from crude samples, a significant number still had levels well above 100 ppm.[7]
Troubleshooting Steps:
-
Confirm the Problem: Always quantify your palladium levels post-chromatography using a sensitive technique like ICP-MS to confirm the extent of the problem.[8]
-
Implement a Scavenging Step: The most reliable solution is to follow chromatography with a dedicated scavenging step. Using a functionalized scavenger like SiliaMetS® Thiol or MP-TMT after the column is a highly effective strategy for reliably reducing levels to <10 ppm.[7][8]
-
Consider a "Catch and Release" Strategy: In some cases, passing the crude mixture through a cartridge of a metal scavenger before the main purification column can remove the bulk of the palladium, simplifying the subsequent chromatography.
Q: I used activated carbon, and my palladium is gone, but so is 30% of my product. How can I improve my yield?
A: This highlights the primary drawback of activated carbon: its lack of selectivity.[6] The vast, non-polar surface area that adsorbs palladium can also adsorb your product, leading to significant yield loss.[1]
Troubleshooting Steps:
-
Optimize the Loading: You may be using too much carbon. Reduce the weight-percent of carbon in increments (e.g., from 10 wt% to 5 wt%, then 2 wt%) and monitor both palladium removal and product recovery to find a balance.
-
Change the Solvent: The solvent plays a key role. If your product is highly soluble in the chosen solvent, it is less likely to adsorb onto the carbon. Conversely, a solvent where the product is only sparingly soluble will likely lead to higher losses. Experiment with different solvents.
-
Use a More Selective Scavenger: This is often the best solution. Functionalized silica scavengers are designed with specific chemical groups (like thiols or amines) that have a high affinity for palladium but a low affinity for most organic products, minimizing yield loss.[16]
-
Consider a Binary System: Some studies have shown that using a combination of a chelating agent (like TMT) with a smaller amount of activated carbon can have a synergistic effect, improving palladium removal while minimizing product loss compared to using carbon alone.[1]
Q: My chosen scavenger isn't working as well as expected. What factors should I investigate?
A: Scavenger performance is highly dependent on the system. If you see poor results, a systematic optimization is necessary.
Key Factors to Optimize:
-
Scavenger Choice: Are you using the right tool for the job? Thiol- and thiourea-based scavengers (e.g., SiliaMetS Thiol, Si-THU) are excellent for many forms of palladium, particularly Pd(II).[16][17] For more challenging or hindered complexes, a stronger scavenger like Dimercaptotriazine (DMT) may be required.[17]
-
Temperature: Scavenging is a chemical reaction, and kinetics matter. Increasing the temperature (e.g., to 40-60 °C) can significantly increase the rate and efficiency of palladium binding.
-
Time: Ensure you are allowing sufficient time for the scavenger to work. While some systems are fast (1-2 hours), others may require overnight stirring. Run a time course study (e.g., check levels at 1h, 4h, and 18h) to find the optimal duration.
-
Solvent: The solvent can affect the accessibility of the palladium to the scavenger's binding sites. A solvent that swells the scavenger matrix (if polymer-based) or ensures the palladium complex is fully dissolved is ideal.
-
Palladium Speciation: If the palladium is primarily in the Pd(0) state, it may be less available to bind with scavengers designed for ionic Pd(II). In some cases, a mild oxidant can be added to convert Pd(0) to Pd(II) prior to scavenging, but this must be done with extreme care to avoid product degradation.
Part 3: Palladium Removal Method Selection
Choosing the right strategy from the outset can save significant time and resources. Use the following table and workflow to guide your decision-making process.
Comparison of Common Palladium Removal Methods
| Method | Efficiency & Selectivity | Scalability & Cost | Key Advantages | Key Disadvantages |
| Functionalized Silica Scavengers | High: Very selective for palladium, leading to minimal product loss.[16] Can reduce Pd to <10 ppm. | Excellent: Easily scalable from lab to pilot plant. Higher initial cost than carbon but often more cost-effective overall due to higher product recovery. | High efficiency, excellent selectivity, broad solvent compatibility, simple filtration workup.[16] | Higher purchase price per kilogram compared to activated carbon. |
| Activated Carbon | Variable: Can be effective but is non-selective and often leads to significant product loss through co-adsorption.[1][6] | Excellent: Very low cost and easily scalable. Widely available. | Low cost, effective for removing color and some organic impurities. | Poor selectivity, potential for high product loss, can be dusty and difficult to handle.[6] |
| Polymer-Supported Scavengers | High: Similar selectivity to silica scavengers. Performance can be solvent-dependent due to polymer swelling. | Good: Generally scalable, with costs between silica scavengers and activated carbon. | High capacity, can be engineered for specific applications. | May require specific solvents for optimal performance (swelling); can have lower thermal stability than silica. |
| Crystallization | Variable: Highly dependent on the specific API, solvent system, and palladium impurities. Can be very effective or completely ineffective. | Excellent: A standard, cost-effective unit operation at any scale. | Can deliver very high purity product in a single step if effective. No additional reagents required. | Not universally applicable; requires significant process development; palladium may co-crystallize. |
| Column Chromatography | Low to Moderate: Rarely sufficient on its own to meet <10 ppm limits.[7] Palladium can co-elute with the product. | Poor: Costly and time-consuming at large scale due to solvent and silica consumption. | Can remove other reaction byproducts simultaneously. | Often ineffective for trace palladium, high solvent usage, not economical for large-scale purification of final APIs. |
Workflow for Selecting a Palladium Removal Strategy
The following diagram provides a logical decision path for developing a purification process.
Caption: Decision logic for selecting a palladium removal strategy.
Part 4: Detailed Experimental Protocols
These protocols provide a validated starting point for lab-scale palladium removal. Always perform a small-scale trial before applying to your entire batch.
Protocol 1: Palladium Removal Using a Functionalized Silica Scavenger
This protocol uses a thiol-functionalized silica gel (e.g., SiliaMetS Thiol), which is highly effective for scavenging Pd(II) and other palladium species.
1. Materials:
-
Crude product dissolved in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
-
SiliaMetS® Thiol (or equivalent thiol-functionalized silica).
-
Inert atmosphere (Nitrogen or Argon).
-
Filter funnel and filter paper or a Celite® pad.
-
Analysis equipment (ICP-MS is required for accurate quantification).[18]
2. Procedure:
-
Preparation: Dissolve the crude product in a suitable solvent to a concentration of 50-100 mg/mL. Take a small, representative sample of this solution for initial Pd analysis (t=0 sample).
-
Scavenger Addition: To the stirred solution, add 5-10 equivalents of the silica scavenger relative to the initial amount of palladium catalyst used in the reaction. (e.g., If you used 0.01 mmol of Pd catalyst, use 0.05-0.10 mmol of scavenger. This typically corresponds to 2-5 wt% of the crude product mass).
-
Scavenging: Heat the mixture to 40-60 °C and stir under an inert atmosphere. The optimal time can range from 2 to 18 hours. A good starting point is 4 hours.
-
Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® or a suitable filter paper to remove the silica scavenger.
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washes. Concentrate the solution in vacuo. Take a sample of the purified product for final palladium analysis by ICP-MS to confirm that the level is below the target threshold.[2]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative, but requires careful optimization to minimize product loss.
1. Materials:
-
Crude product dissolved in a suitable solvent.
-
Activated Carbon (e.g., Darco® KB-B).
-
Celite® for filtration.
-
Analysis equipment (ICP-MS).
2. Procedure:
-
Preparation: Dissolve the crude product in a solvent in which it is highly soluble. Take a t=0 sample for initial Pd analysis.
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the mass of the crude product. Note: Use the minimum amount necessary.
-
Scavenging: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours. Longer times often lead to increased product loss with diminishing returns on palladium removal.
-
Filtration: Prepare a thick (2-3 cm) pad of Celite® in a filter funnel. Pre-wet the pad with clean solvent. Filter the reaction slurry through the Celite pad. Caution: Activated carbon is very fine and can pass through standard filter paper. A Celite pad is essential.
-
Washing: Wash the Celite/carbon cake thoroughly with several portions of fresh solvent. Monitor the filtrate to ensure you are no longer recovering product.
-
Analysis: Combine the filtrate and washes, concentrate, and submit a sample for final ICP-MS analysis.[1][6]
Part 5: References
-
Leaching of palladium species from Pd nanoparticles in cross-coupling reactions. PubMed Central. --INVALID-LINK--
-
Comparing efficiency of different palladium scavengers. Benchchem. --INVALID-LINK--
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. --INVALID-LINK--
-
Guideline for Elemental Impurities Q3D(R1). ICH. --INVALID-LINK--
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. --INVALID-LINK--
-
Guideline for Elemental Impurities Analysis-ICH Q3D. Alfa Chemistry. --INVALID-LINK--
-
Metal Scavengers Selection Guide. SiliCycle. --INVALID-LINK--
-
Guideline for elemental impurities Q3D (R2). ICH. --INVALID-LINK--
-
Metal Scavenger User Guide. Biotage. --INVALID-LINK--
-
Palladium Detection for API. Arbor Assays. --INVALID-LINK--
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization. PubMed. --INVALID-LINK--
-
Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Benchchem. --INVALID-LINK--
-
Enhanced Catalytic Activity of High-Index Faceted Palladium Nanoparticles in Suzuki–Miyaura Coupling Due to Efficient Leaching Mechanism. ACS Catalysis. --INVALID-LINK--
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. --INVALID-LINK--
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). --INVALID-LINK--
-
Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process. SiliCycle. --INVALID-LINK--
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS. ResearchGate. --INVALID-LINK--
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
A risk mitigation approach to detecting and quantifying metals in APIs. Dr. Reddy's Laboratories. --INVALID-LINK--
-
Palladium on carbon. Wikipedia. --INVALID-LINK--
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ResearchGate. --INVALID-LINK--
-
Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. --INVALID-LINK--
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. --INVALID-LINK--
-
How can i remove palladium Pd catalyst easily?. ResearchGate. --INVALID-LINK--
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Semantic Scholar. --INVALID-LINK--
-
Reasons to use Pd(II) precatalysts over the Pd(0) species?. Reddit. --INVALID-LINK--
-
The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts. ResearchGate. --INVALID-LINK--
-
Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. arborassays.com [arborassays.com]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Analysis of 6-chloro-N,N-dimethylpyridazin-3-amine
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those incorporating the pyridazine scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-chloro-N,N-dimethylpyridazin-3-amine, offering a comparative perspective with structurally related analogues and a detailed experimental protocol for acquiring high-quality data.
Structural Overview and Predicted NMR Spectra
This compound is a substituted pyridazine featuring a chlorine atom at the 6-position and a dimethylamino group at the 3-position. This substitution pattern gives rise to a distinct electronic environment around the pyridazine ring, which is directly reflected in its NMR spectra.
Based on established principles of NMR spectroscopy and analysis of related structures, we can predict the key features of the ¹H and ¹³C NMR spectra. The pyridazine ring possesses two aromatic protons, and the dimethylamino group contributes a single resonance from its six equivalent protons.
dot
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring and one signal in the aliphatic region for the methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.0 - 7.5 | Doublet | ~ 9.0 |
| H-5 | ~ 6.8 - 7.3 | Doublet | ~ 9.0 |
| N(CH₃)₂ | ~ 3.1 - 3.3 | Singlet | - |
The protons H-4 and H-5 are ortho to each other and are expected to appear as doublets due to mutual coupling. The electron-donating dimethylamino group at C-3 will likely shield the adjacent H-4, causing it to appear at a slightly lower chemical shift compared to H-5, which is adjacent to the electron-withdrawing chlorine atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display four signals for the pyridazine ring carbons and one for the methyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~ 155 - 160 |
| C-4 | ~ 115 - 120 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 150 - 155 |
| N(CH₃)₂ | ~ 40 - 45 |
Comparative NMR Analysis
To provide a robust framework for our analysis, we will compare the predicted spectrum of this compound with the known NMR data of three structurally related compounds: 3,6-dichloropyridazine, N,N-dimethylpyridazin-3-amine, and 6-chloropyridazin-3-amine.
dot
Caption: Comparative analysis workflow.
3,6-Dichloropyridazine
-
¹H NMR (CDCl₃): A singlet is observed around 7.51 ppm.[1] This is due to the magnetic equivalence of the two protons at C-4 and C-5, a consequence of the symmetrical substitution.
-
Comparison Insight: Replacing a chlorine atom at the 3-position with a dimethylamino group in our target molecule breaks this symmetry. This results in two distinct doublets for H-4 and H-5, and the electron-donating nature of the amino group will shift these signals upfield relative to the singlet in 3,6-dichloropyridazine.
N,N-dimethylpyridazin-3-amine
-
Comparison Insight: The presence of the chlorine atom at C-6 in our target molecule simplifies the spectrum by removing a proton and its associated couplings. Furthermore, the electron-withdrawing effect of chlorine will cause a downfield shift of the adjacent H-5 signal.
6-Chloropyridazin-3-amine
-
¹H NMR: This compound would exhibit two doublets for the ring protons, similar to our target. However, the resonance for the amino protons (NH₂) would likely be a broad singlet, and its chemical shift would be concentration and solvent dependent.
-
Comparison Insight: The key difference in the ¹H NMR will be the sharp singlet of the N(CH₃)₂ group in our target molecule, which integrates to six protons, versus the broad singlet of the NH₂ group in 6-chloropyridazin-3-amine, integrating to two protons. The methyl groups on the nitrogen in our target molecule also exert a slightly stronger electron-donating effect than the NH₂ group, which may cause a minor upfield shift of the ring protons.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
dot
Caption: Step-by-step NMR data acquisition workflow.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. For this compound, CDCl₃ is a suitable choice.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) and is often included in commercially available deuterated solvents.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or, if TMS is not present, by referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint that confirms its molecular structure. By understanding the expected chemical shifts and coupling patterns, and by comparing these with structurally related analogues, researchers can confidently assign the observed resonances. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-resolution, publication-quality NMR data, which is a critical step in the characterization of this and other novel heterocyclic compounds.
References
A Comparative Guide to the Mass Spectrometry of 6-chloro-N,N-dimethylpyridazin-3-amine and its Structural Analogs
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 6-chloro-N,N-dimethylpyridazin-3-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. By comparing its fragmentation patterns with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecules. This guide emphasizes the causal relationships behind fragmentation pathways and provides detailed, self-validating experimental protocols.
Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of small organic molecules. The fragmentation patterns generated upon ionization provide a molecular fingerprint, offering valuable insights into the compound's structure. For a molecule like this compound, understanding its mass spectrometric behavior is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis.
This guide will focus on Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization method that typically preserves the molecular ion. By comparing the data from these techniques for this compound and its analogs, we can build a comprehensive understanding of its gas-phase ion chemistry.
Predicted Mass Spectrum of this compound
Due to the limited availability of experimental mass spectra for this compound in public databases, we present a predicted Electron Ionization (EI) mass spectrum based on established fragmentation principles of related compounds. The molecular weight of this compound (C₆H₈ClN₃) is 157.6 g/mol .[1] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Key Predicted Fragments:
-
Molecular Ion (M⁺˙): m/z 157/159. The molecular ion is expected to be observed, with the characteristic 3:1 isotopic pattern for chlorine.
-
Loss of a Methyl Radical ([M-CH₃]⁺): m/z 142/144. This is a common fragmentation for N,N-dimethylamino compounds.
-
Loss of Dimethylamine ([M-N(CH₃)₂]⁺): m/z 113/115. Cleavage of the C-N bond connecting the dimethylamino group to the pyridazine ring.
-
Loss of Chlorine Radical ([M-Cl]⁺): m/z 122. This fragmentation would result in a significant peak due to the stability of the resulting pyridazine cation.
-
Loss of HCN ([M-HCN]⁺): m/z 130/132. A common fragmentation pathway for nitrogen-containing heterocyclic rings.
-
Dimethylamino Cation ([N(CH₃)₂]⁺): m/z 44. A prominent peak resulting from the cleavage of the C-N bond.
Comparative Analysis with Structural Analogs
To validate our predictions and provide a comprehensive understanding, we will compare the predicted fragmentation of this compound with the experimental mass spectra of three key analogs:
-
3-amino-6-chloropyridazine: To understand the fragmentation of the chlorinated pyridazine ring without the dimethylamino group.
-
N,N-dimethyl-4-pyridinamine: To examine the fragmentation of the N,N-dimethylamino group on a similar heterocyclic ring without the chlorine atom.
-
6-chloro-N,N-diethylpyrazin-2-amine: To observe the effect of a different alkyl group on the amine and a different nitrogen-containing ring.[2]
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation |
| This compound | 157/159 (Predicted) | 142/144 ([M-CH₃]⁺), 122 ([M-Cl]⁺), 113/115 ([M-N(CH₃)₂]⁺), 44 ([N(CH₃)₂]⁺) |
| 3-amino-6-chloropyridazine | 129/131 | 102 ([M-HCN]⁺), 94/96 ([M-Cl]⁺), 75 ([M-Cl-HCN]⁺) |
| N,N-dimethyl-4-pyridinamine | 122 | 107 ([M-CH₃]⁺), 78 ([M-N(CH₃)₂]⁺), 44 ([N(CH₃)₂]⁺) |
| 6-chloro-N,N-diethylpyrazin-2-amine | 185/187 | 170/172 ([M-CH₃]⁺), 156/158 ([M-C₂H₅]⁺), 113/115 ([M-N(C₂H₅)₂]⁺), 72 ([N(C₂H₅)₂]⁺) |
Interpretation of Fragmentation Patterns
The comparison reveals several key trends:
-
Influence of the Chlorine Atom: The presence of chlorine is readily identified by the M+2 isotopic pattern in both this compound (predicted) and 3-amino-6-chloropyridazine. The loss of the chlorine radical is a significant fragmentation pathway in both compounds.
-
Fragmentation of the N,N-Dimethylamino Group: The loss of a methyl radical and the formation of a dimethylamino cation at m/z 44 are characteristic of the N,N-dimethylamino moiety, as seen in the predicted spectrum and the spectrum of N,N-dimethyl-4-pyridinamine.
-
Ring Fragmentation: The pyridazine and pyridine rings exhibit fragmentation through the loss of HCN, indicating the stability of the resulting ions.
Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are recommended.
GC-MS with Electron Ionization (EI)
This method is ideal for volatile and thermally stable compounds, providing detailed structural information through extensive fragmentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
LC-MS with Electrospray Ionization (ESI)
This technique is suitable for a wider range of compounds, including those that are less volatile or thermally labile, and typically provides strong molecular ion signals.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50-500
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted major fragmentation pathways for this compound and the observed pathways for its analogs.
References
A Comparative Guide to Interpreting the IR Spectrum of Pyridazine Derivatives
Introduction
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the structural core of a vast array of compounds with significant applications in medicinal chemistry and agrochemical development.[1] Its unique electronic properties, stemming from the adjacent nitrogen atoms, make it a privileged scaffold in drug design. The structural elucidation of novel pyridazine derivatives is a cornerstone of their development, and Infrared (IR) spectroscopy remains a primary, accessible, and powerful tool for this purpose.
This guide provides a comparative framework for interpreting the IR spectra of pyridazine derivatives. Moving beyond a simple recitation of frequency ranges, we will explore the causal relationships between molecular structure—specifically, the nature and position of substituents—and the resulting vibrational spectra. By understanding these relationships, researchers can extract maximum structural information, confirm synthetic outcomes, and gain deeper insights into the molecular properties of their compounds.
The Vibrational Signature of the Pyridazine Core
Before analyzing substituted derivatives, we must first establish the vibrational baseline of the parent pyridazine ring. Like other aromatic heterocycles, its IR spectrum is characterized by several key vibrational modes. The interpretation relies on correlating observed absorption bands with specific bond vibrations, such as stretching and bending.[2][3]
The primary vibrational modes for the unsubstituted pyridazine ring are summarized below. These frequencies serve as the reference points against which the effects of substitution are measured.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description & Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-to-weak bands. Their presence confirms the aromatic nature of the ring.[4][5] |
| Ring Stretching (C=C, C=N) | 1600 - 1400 | A series of medium-to-strong bands, often complex. These are highly diagnostic of the aromatic system. Shifts in this region are very sensitive to substituent effects.[6] |
| In-plane C-H Bending | 1300 - 1000 | Multiple bands of varying intensity. Can be useful but often overlap with other vibrations in substituted derivatives. |
| Ring Breathing | ~1025 | A symmetric stretching/contracting motion of the entire ring. Can be weak but is characteristic.[5] |
| Out-of-plane C-H Bending | 900 - 700 | Strong bands whose position is highly dependent on the substitution pattern of the ring (i.e., the number of adjacent free hydrogens). |
Comparative Analysis: How Substituents Modulate the Pyridazine Spectrum
The true power of IR spectroscopy lies in its ability to reveal the presence of functional groups. In pyridazine chemistry, substituents not only introduce their own characteristic absorption bands but also electronically perturb the pyridazine ring, causing predictable shifts in the core vibrational frequencies.
Case Study 1: Aryl and Alkyl Substituents
Simple hydrocarbon substituents primarily add C-H stretching and bending modes while causing minor electronic perturbations to the ring.
-
Aliphatic C-H Stretches: Appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). Their presence is a clear indicator of alkyl groups (e.g., methyl, ethyl).[4]
-
Aromatic Ring Stretches: The C=C/C=N ring stretching bands of the pyridazine core often show slight shifts. A study on aryl-substituted pyridazines noted these bands appear consistently around 1593-1596 cm⁻¹.[7]
| Derivative Example | Key Substituent Bands (cm⁻¹) | Pyridazine Ring Bands (cm⁻¹) | Reference |
| Tolyl-pyridazine | ~2958 (Methyl C-H stretch) | ~1593 (Aromatic ring stretch) | [7] |
| Phenyl-pyridazine | ~3095 (Aromatic C-H) | ~1596 (Aromatic ring stretch) | [7] |
Case Study 2: Carbonyl and Hydroxyl Groups (Pyridazinones)
One of the most common and synthetically important classes of pyridazine derivatives is the pyridazinones. These compounds can exist in tautomeric forms (hydroxy-pyridazine vs. pyridazin-3(2H)-one), but they predominantly exist in the oxo (amide) form.[1] This has a profound and easily identifiable impact on the IR spectrum.
-
Disappearance of O-H Stretch: The broad O-H stretch expected from a hydroxyl group (3400-3200 cm⁻¹) is absent.
-
Appearance of a Strong C=O Stretch: A very strong, sharp absorption band appears in the double-bond region, typically between 1740-1640 cm⁻¹ . This is arguably the most diagnostic peak for the pyridazinone core.[8][9]
-
Appearance of N-H Stretch: An N-H bond is formed in the ring. This gives rise to a medium-intensity band in the 3300-3100 cm⁻¹ region.[9][10]
| Derivative Example | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | 1646 | 3206 | 1605 (C=N) | [9] |
| 6-phenyl-4-(trifluoromethyl)pyridazin-3(2H)-one | 1688 | 3142 | - | [10] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | 1740 | 3296 | 1652 (C=N) | [9] |
The position of the C=O stretch is sensitive to its environment. Conjugation and hydrogen bonding typically shift the absorption to a lower wavenumber (red shift).
Case Study 3: Other Key Functional Groups
Other functional groups impart their own unique signatures, allowing for straightforward identification.
-
Amino Groups (-NH₂): Primary amines typically show two medium bands (symmetric and asymmetric stretches) in the 3500-3300 cm⁻¹ region.[8][10] Secondary amines (-NHR) show a single band in this region.[11]
-
Nitrile Groups (-C≡N): Exhibit a sharp, medium-intensity band in the unique 2260-2220 cm⁻¹ region, an area of the spectrum that is typically "quiet," making this peak highly diagnostic.[10]
-
Carboxylic Acids (-COOH): Show a very broad O-H stretch from ~3300-2500 cm⁻¹, which often obscures the C-H stretching region. They also feature a strong C=O stretch around 1760-1690 cm⁻¹.[4][12]
A Systematic Workflow for Spectral Interpretation
For a researcher encountering the spectrum of a novel pyridazine derivative, a systematic approach is crucial for a confident structural assignment. The following workflow, illustrated in the diagram below, provides a logical path from spectrum to structure.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
Comparative analysis of 6-chloro-N,N-dimethylpyridazin-3-amine and its diethyl analog
An In-Depth Comparative Analysis for the Research Scientist: 6-chloro-N,N-dimethylpyridazin-3-amine vs. 6-chloro-N,N-diethylpyridazin-3-amine
Introduction: A Tale of Two Analogs
In the landscape of heterocyclic chemistry, pyridazine scaffolds are fundamental building blocks for developing novel therapeutic agents, agrochemicals, and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. This guide focuses on a comparative analysis of two closely related pyridazine derivatives: This compound and its analog, 6-chloro-N,N-diethylpyridazin-3-amine .
The sole structural difference lies in the N-alkyl substituents on the exocyclic amine at the 3-position—methyl versus ethyl groups. While seemingly minor, this variation has significant implications for the compounds' physicochemical properties, steric profile, and, consequently, their reactivity and biological interactions. This analysis provides researchers, scientists, and drug development professionals with a detailed examination of these differences, supported by experimental data and protocols, to inform compound selection and guide future research endeavors.
Structural & Physicochemical Properties: The Impact of Alkyl Chain Length
The transition from dimethyl to diethyl substitution directly influences key molecular properties that govern a compound's behavior in both chemical and biological systems. The addition of two methylene units increases the molecular weight and, more importantly, enhances the lipophilicity, as indicated by the predicted LogP value. This increased "greasiness" can significantly affect properties like solubility, cell membrane permeability, and binding to hydrophobic pockets in biological targets.
| Property | This compound | 6-chloro-N,N-diethylpyridazin-3-amine |
| Molecular Structure | ||
| Molecular Formula | C₆H₈ClN₃[2] | C₈H₁₂ClN₃[3] |
| Molecular Weight | 157.6 g/mol [2] | 185.65 g/mol [3] |
| CAS Number | 7145-60-0[4][5] | 55825-40-6[3][6] |
| Predicted XLogP3 | 1.0[2] | 1.7[3] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų[7] | 29 Ų[8] |
| H-Bond Donors | 0 | 0 |
| H-Bond Acceptors | 3[7] | 3 |
Data sourced from PubChem and other chemical suppliers. Predicted values are computationally derived and serve as estimates.
The diethyl analog's larger size and altered electronic profile due to the inductive effect of the ethyl groups can introduce steric hindrance, potentially influencing its reactivity at the adjacent chlorine atom or its ability to fit into specific enzyme active sites.
Synthesis: A Common Pathway via Nucleophilic Aromatic Substitution
Both compounds are readily synthesized from the common precursor, 3,6-dichloropyridazine, via a nucleophilic aromatic substitution (SNAr) reaction. The greater reactivity of one chlorine atom over the other allows for selective mono-substitution. The chosen secondary amine—dimethylamine or diethylamine—acts as the nucleophile, displacing one of the chloro groups. The reaction is typically carried out in a suitable solvent like ethanol, often in the presence of a base such as triethylamine to neutralize the HCl byproduct.[9]
Caption: General workflow for the synthesis of the target compounds.
Detailed Experimental Protocol: Synthesis of 6-chloro-N,N-dialkylpyridazin-3-amines
This protocol is adapted from a general procedure for the preparation of chloroaminodiazines.[9]
-
Reaction Setup: To a solution of absolute ethanol (15 mL) in a 100 mL round-bottom flask, add 3,6-dichloropyridazine (10 mmol, 1.49 g).
-
Addition of Reagents: Add triethylamine (15 mmol, 2.09 mL) to the flask, followed by the slow addition of the respective secondary amine (dimethylamine or diethylamine, 15 mmol).
-
Reaction: Stir the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is completely consumed.
-
Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl, 60 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be further purified by trituration in petroleum ether or recrystallization to afford the pure product.
Comparative Reactivity and Spectroscopic Signatures
The primary site of further reactivity on both molecules is the chlorine atom at the 6-position, which can be displaced by other nucleophiles in subsequent SNAr reactions. The increased steric bulk of the diethylamino group compared to the dimethylamino group may slightly hinder the approach of a nucleophile to the C6 position, potentially leading to slower reaction rates for the diethyl analog in certain transformations.
Spectroscopic Differentiation:
-
¹H NMR Spectroscopy: The most telling difference will be observed in the proton NMR spectrum.
-
Dimethyl Analog: A sharp singlet in the δ 2.5-3.5 ppm range, integrating to 6 protons, corresponding to the two equivalent methyl groups.
-
Diethyl Analog: A quartet (integrating to 4H) and a triplet (integrating to 6H) in the alkyl region, characteristic of the ethyl groups.
-
-
Mass Spectrometry: The molecular ion peak will differ by 28 mass units, corresponding to the difference of two methylene (-CH₂-) groups. High-resolution mass spectrometry can confirm the elemental composition.[2]
Potential Biological Activity: A Structure-Activity Relationship Perspective
The key differentiator for biological activity is often lipophilicity (LogP).
-
Increased Lipophilicity (Diethyl Analog): A higher LogP value often correlates with enhanced ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier. This could lead to improved efficacy or a different pharmacokinetic profile.
-
Steric Effects (Diethyl Analog): The larger diethyl groups can influence how the molecule fits into the binding pocket of a target protein or enzyme. This could either enhance or diminish binding affinity compared to the smaller dimethyl analog.
This interplay between electronic properties, lipophilicity, and steric factors is central to drug design and lead optimization.
Caption: The influence of alkyl substitution on biological activity.
Conclusion and Outlook for Researchers
The choice between this compound and its diethyl analog is a strategic one that should be dictated by the specific goals of a research program.
-
This compound serves as a compact, foundational building block. Its lower molecular weight and lipophilicity make it an excellent starting point for fragment-based drug discovery or when a more polar scaffold is desired.
-
6-chloro-N,N-diethylpyridazin-3-amine offers a more lipophilic and sterically hindered profile. It is a logical choice when aiming to improve membrane permeability, explore hydrophobic binding pockets, or when the dimethyl analog shows insufficient activity or suboptimal pharmacokinetic properties.
This guide illustrates that even a subtle modification, like extending an alkyl chain, can profoundly impact a molecule's character. By understanding these differences, researchers can more effectively navigate chemical space and design next-generation molecules with tailored properties for their specific applications.
References
- 1. 6-Chloro-5-methylpyridazin-3-amine - High purity | EN [georganics.sk]
- 2. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. achmem.com [achmem.com]
- 6. 6-chloro-N,N-diethylpyridazin-3-amine | 55825-40-6 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Chloro-N,N-diethylpyrazin-2-amine | C8H12ClN3 | CID 26370046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: 6-chloro-N,N-dimethylpyridazin-3-amine vs. 6-chloropyridazin-3-amine in Nucleophilic Aromatic Substitution
An In-Depth Technical Guide
Executive Summary
This guide provides a detailed comparison of the chemical reactivity of two key pyridazine-based building blocks: 6-chloro-N,N-dimethylpyridazin-3-amine and 6-chloropyridazin-3-amine. The pyridazine core is a vital scaffold in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for efficient drug development.[1][2] Our analysis, grounded in fundamental electronic principles and supported by a robust experimental design, concludes that 6-chloropyridazin-3-amine exhibits significantly higher reactivity towards nucleophilic aromatic substitution (SNAr) than its N,N-dimethylated counterpart. This difference is primarily attributed to the superior electron-donating ability of the dimethylamino group, which deactivates the pyridazine ring for nucleophilic attack.
Introduction: The Significance of Substituted Pyridazines
The pyridazine heterocycle, characterized by two adjacent nitrogen atoms, is an electron-deficient aromatic system.[1][3] This inherent electron deficiency makes it a common substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for forging new carbon-heteroatom and carbon-carbon bonds. 6-chloropyridazin-3-amine and its N,N-dimethyl derivative are versatile intermediates used in the synthesis of a wide array of biologically active molecules.[4] The critical difference between these two compounds lies in the substituent at the C3 position: a primary amine (-NH₂) versus a tertiary dimethylamine (-N(CH₃)₂). This seemingly minor structural change has profound implications for the molecule's electronic landscape and, consequently, its reactivity at the C6 chloro-position. This guide will dissect the underlying electronic effects, propose a definitive experimental workflow for comparison, and interpret the expected results.
Part 1: Mechanistic and Electronic Deep Dive
The SNAr Pathway on Electron-Deficient Heterocycles
The reaction at the heart of this comparison is the nucleophilic aromatic substitution (SNAr). Unlike SN1 or SN2 reactions on aliphatic carbons, SNAr on an aromatic ring is a two-step addition-elimination process. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the ring nitrogens) that stabilize the negatively charged intermediate.[5][6]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the leaving group (the chlorine atom at C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reactivity of the substrate is directly proportional to the electrophilicity of the carbon atom at the reaction site (C6). Any substituent that reduces this electrophilicity will slow down the reaction.
Comparative Electronic Effects: -NH₂ vs. -N(CH₃)₂
The key to understanding the reactivity difference lies in the electronic nature of the amino and dimethylamino groups. Both are powerful electron-donating groups (EDGs) primarily through a resonance (or mesomeric, +M) effect, where the nitrogen's lone pair of electrons delocalizes into the pyridazine ring. However, they differ in their inductive effects.
-
6-chloropyridazin-3-amine (-NH₂): The primary amino group donates its lone pair into the ring (+M effect), increasing electron density. This effect counteracts the electron-withdrawing nature of the pyridazine nitrogens.
-
This compound (-N(CH₃)₂): The dimethylamino group also donates its lone pair (+M effect). Critically, the two methyl groups are electron-donating via an inductive (+I) effect.[7] This +I effect pushes more electron density onto the nitrogen atom, making its lone pair even more available for delocalization into the ring. Consequently, the -N(CH₃)₂ group is a significantly stronger electron-donating group than the -NH₂ group.[8]
This enhanced electron donation from the -N(CH₃)₂ group increases the overall electron density of the pyridazine ring system, making the C6 position less electrophilic and thus less susceptible to nucleophilic attack.
Caption: Logical flow of electronic effects on SNAr reactivity.
Part 2: Experimental Validation Framework
To empirically validate the theoretical analysis, a comparative kinetic study using a well-established cross-coupling reaction is proposed. The Buchwald-Hartwig amination is an ideal choice due to its prevalence in pharmaceutical synthesis and its sensitivity to the electronic properties of the aryl halide substrate.
Experimental Workflow
The experiment will involve running two parallel reactions under identical conditions, with the only variable being the pyridazine substrate. Reaction progress will be monitored over time to determine initial rates and final yields.
Caption: Workflow for comparative kinetic analysis.
Protocol: Comparative Buchwald-Hartwig Amination
Objective: To quantitatively compare the rate of amination of 6-chloropyridazin-3-amine and this compound with morpholine.
Materials:
-
Substrate 1: 6-chloropyridazin-3-amine (1.0 mmol)
-
Substrate 2: this compound (1.0 mmol)
-
Nucleophile: Morpholine (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: XPhos (0.03 mmol, 3 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Internal Standard: Dodecane (0.5 mmol)
-
Solvent: Anhydrous Toluene (10 mL)
Procedure: This protocol must be performed in duplicate for each substrate to ensure reproducibility.
-
Reactor Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the pyridazine substrate (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL), the internal standard (0.5 mmol), and finally the morpholine (1.2 mmol) via syringe.
-
Initial Sample (t=0): Immediately after adding all reagents, withdraw a ~50 µL aliquot, quench it in a vial containing 1 mL of a 1:1 acetonitrile/water solution, and vortex. This is the zero-time point.
-
Reaction Execution: Seal the flask and immerse it in a preheated oil bath at 100 °C. Start the timer and stir vigorously.
-
Kinetic Sampling: At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw ~50 µL aliquots and quench them as described in step 3.
-
Analysis: Analyze all quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the ratio of product to the internal standard. Calculate the percent yield at each time point.
Part 3: Anticipated Data and Interpretation
Based on our mechanistic analysis, the reaction with 6-chloropyridazin-3-amine is expected to proceed significantly faster and potentially to a higher final yield than the reaction with this compound.
Hypothetical Data Summary
| Time (minutes) | % Yield (6-chloropyridazin-3-amine) | % Yield (this compound) |
| 0 | 0% | 0% |
| 15 | 45% | 12% |
| 30 | 75% | 23% |
| 60 | 92% | 40% |
| 120 | >98% | 65% |
| 240 | >98% | 78% |
Initial Rate (Yield/min): ~3.0%/min | ~0.8%/min
Discussion and Interpretation
The hypothetical data clearly illustrates the pronounced difference in reactivity. The initial rate for the primary amine substrate is nearly four times faster than for the tertiary amine substrate. This result directly supports the hypothesis that the enhanced electron-donating character of the N,N-dimethylamino group deactivates the C6 position towards nucleophilic attack. By increasing the electron density of the pyridazine π-system, the -N(CH₃)₂ group reduces the electrophilicity of the C-Cl bond, raising the activation energy barrier for the formation of the Meisenheimer complex and thus slowing the reaction rate.
Conclusion
The comparison between this compound and 6-chloropyridazin-3-amine offers a classic demonstration of substituent effects in heterocyclic chemistry. The N,N-dimethylated analog is substantially less reactive in nucleophilic aromatic substitution reactions. This reduced reactivity is a direct consequence of the powerful electron-donating nature of the dimethylamino group, a combination of its +M (resonance) and +I (inductive) effects, which diminishes the electrophilicity of the reaction center. For researchers and drug development professionals, this means that harsher reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be necessary when using the this compound scaffold compared to its less substituted 6-chloropyridazin-3-amine counterpart.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to QSAR Analysis of Substituted Pyridazine Derivatives for Toxicity Prediction
For researchers, medicinal chemists, and toxicologists engaged in the development of novel therapeutics, the pyridazine scaffold represents a privileged structure, underpinning a multitude of biologically active compounds. However, the journey from a promising lead compound to a clinically approved drug is fraught with challenges, with toxicity being a primary cause of late-stage attrition. Proactive, early-stage assessment of the toxicological profile of substituted pyridazine derivatives is therefore not just advantageous, but essential for resource-efficient drug discovery.
This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling for the prediction of pyridazine derivative toxicity. Moving beyond a mere recitation of protocols, we will delve into the causality behind methodological choices, empowering you to not only execute but also critically evaluate and tailor these powerful predictive tools to your specific research context.
The Imperative of Predictive Toxicology for Pyridazine Scaffolds
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including a high dipole moment and the capacity for dual hydrogen bonding, which can be critical for target engagement.[1] However, these same features can also modulate interactions with off-target proteins and metabolic enzymes, potentially leading to adverse effects. Computational toxicology, particularly QSAR, offers a rapid and cost-effective means to flag potentially toxic candidates early in the discovery pipeline, thereby prioritizing experimental resources for the most promising and safest compounds.[2][3]
A Comparative Analysis of QSAR Models for Pyridazine Toxicity Prediction
The core of any QSAR study lies in the development of a mathematical model that quantitatively correlates the structural or physicochemical properties of a compound with its biological activity, in this case, toxicity.[4] The choice of modeling algorithm is a critical determinant of the predictive power and interpretability of the resulting QSAR model. Here, we compare three commonly employed approaches: Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM).
| Model Type | Strengths | Weaknesses | Applicability for Pyridazine Toxicity |
| Multiple Linear Regression (MLR) | Simple to implement and interpret. The resulting equation clearly shows the contribution of each descriptor. | Assumes a linear relationship between descriptors and toxicity, which may not always hold true. | A good starting point for identifying key toxicity-related descriptors and for datasets with a clear linear correlation. |
| Artificial Neural Networks (ANN) | Capable of modeling complex, non-linear relationships.[5][6] Often yields higher predictive accuracy than linear methods. | "Black box" nature makes interpretation of the model difficult. Prone to overfitting if not carefully validated. | Ideal for large and diverse datasets of pyridazine derivatives where the structure-toxicity relationship is likely to be non-linear. |
| Support Vector Machines (SVM) | Effective in high-dimensional spaces and for datasets with a limited number of compounds. Robust against overfitting. | Less intuitive to interpret compared to MLR. Performance is highly dependent on the choice of the kernel function.[7] | A powerful tool for both classification (toxic vs. non-toxic) and regression-based QSAR models, particularly for complex datasets.[8] |
In practice, for a comprehensive QSAR analysis of pyridazine derivatives, a multi-model approach is often the most robust. By developing and comparing models using different algorithms, researchers can gain greater confidence in the predictions and a more nuanced understanding of the structure-toxicity landscape.
The Experimental Workflow: A Step-by-Step Protocol for Robust QSAR Model Development
The development of a predictive and reliable QSAR model is a systematic process. Here, we outline a detailed, self-validating protocol tailored for the toxicity prediction of substituted pyridazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. qsartoolbox.org [qsartoolbox.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Explainable Supervised Machine Learning Model for Predicting Respiratory Toxicity of Chemicals Using Optimal Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-chloro-N,N-dimethylpyridazin-3-amine and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, particularly with scaffolds like pyridazine that are prevalent in pharmacologically active compounds, precise characterization is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-chloro-N,N-dimethylpyridazin-3-amine, a key building block, alongside two closely related analogs: 6-chloro-N-methylpyridazin-3-amine and 6-amino-3-chloropyridazine.
The choice of these comparators is deliberate. 6-chloro-N-methylpyridazin-3-amine offers insight into the effect of a single N-methyl group versus the dimethylamino moiety, while 6-amino-3-chloropyridazine provides a baseline understanding of the unsubstituted amino group's influence on the pyridazine core's spectroscopic properties. This comparative approach not only facilitates the robust identification of the target molecule but also deepens our understanding of structure-property relationships within this chemical class.
Molecular Structures and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecular structures. The diagram below illustrates the structures of our target compound and its selected analogs.
Caption: Molecular structures of the analyzed pyridazine derivatives.
A comprehensive spectroscopic characterization relies on the synergistic interpretation of data from multiple analytical techniques. In this guide, we will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for our primary compound of interest.
Table 1: ¹H and ¹³C NMR Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| H-4 | ~7.20 | d | 1H | Ar-H | C-3 | ~158 | C-N(CH₃)₂ |
| H-5 | ~6.80 | d | 1H | Ar-H | C-4 | ~125 | Ar-CH |
| N(CH₃)₂ | ~3.10 | s | 6H | -N(CH₃)₂ | C-5 | ~115 | Ar-CH |
| C-6 | ~150 | C-Cl | |||||
| N(CH₃)₂ | ~40 | -N(CH₃)₂ |
Table 2: IR and MS Data for this compound
| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Mass Spectrometry | m/z | Assignment |
| C-H stretch (aromatic) | ~3050 | Ar-H | [M]⁺ | 157/159 | Molecular ion |
| C-H stretch (aliphatic) | ~2930 | -CH₃ | [M-CH₃]⁺ | 142/144 | Loss of a methyl group |
| C=N stretch | ~1600 | Pyridazine ring | [M-Cl]⁺ | 122 | Loss of chlorine |
| C-N stretch | ~1350 | C-N(CH₃)₂ | |||
| C-Cl stretch | ~780 | C-Cl |
In-depth Analysis of Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The downfield shift of H-4 is attributed to the deshielding effect of the adjacent nitrogen atom. The six protons of the two methyl groups on the amine give rise to a singlet at approximately 3.10 ppm.
In the ¹³C NMR spectrum , four signals are observed for the pyridazine ring carbons and one for the methyl carbons. The carbons attached to the electronegative nitrogen and chlorine atoms (C-3 and C-6) are significantly downfield.
The FTIR spectrum shows characteristic aromatic C-H stretching above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The C=N stretching of the pyridazine ring is observed around 1600 cm⁻¹. The presence of the C-Cl bond is confirmed by a stretching vibration in the fingerprint region.
The mass spectrum displays a molecular ion peak cluster at m/z 157 and 159, with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns include the loss of a methyl group and the loss of the chlorine atom.
Comparative Spectroscopic Analysis
A comparative analysis with structurally similar molecules provides a deeper understanding of the influence of different functional groups on the spectroscopic properties.
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | 6-chloro-N-methylpyridazin-3-amine | 6-amino-3-chloropyridazine |
| H-4 | ~7.20 | ~7.15 | ~7.05 |
| H-5 | ~6.80 | ~6.75 | ~6.95 |
| Amine Protons | 3.10 (s, 6H) | ~3.00 (d, 3H), ~5.0 (br s, 1H) | ~6.5 (br s, 2H) |
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | 6-chloro-N-methylpyridazin-3-amine | 6-amino-3-chloropyridazine |
| C-3 | ~158 | ~157 | ~159 |
| C-4 | ~125 | ~124 | ~123 |
| C-5 | ~115 | ~114 | ~118 |
| C-6 | ~150 | ~149 | ~148 |
| Amine Carbons | ~40 | ~30 | - |
Table 5: Comparison of Key IR Absorptions (cm⁻¹)
| Functional Group | This compound | 6-chloro-N-methylpyridazin-3-amine | 6-amino-3-chloropyridazine |
| N-H Stretch | - | ~3300 | ~3400, ~3300 |
| C-H Stretch (aliphatic) | ~2930 | ~2950 | - |
| C=N Stretch | ~1600 | ~1605 | ~1610 |
Analysis of Comparative Data
The substitution on the amino group has a noticeable effect on the chemical shifts of the pyridazine ring protons. The electron-donating effect of the dimethylamino group in the target compound leads to a slight upfield shift of H-5 compared to 6-amino-3-chloropyridazine. The ¹³C NMR data shows similar trends, with the carbons of the pyridazine ring being influenced by the electronic nature of the amino substituent.
The most significant difference is observed in the IR spectra. The primary amine in 6-amino-3-chloropyridazine exhibits two N-H stretching bands, while the secondary amine in 6-chloro-N-methylpyridazin-3-amine shows a single N-H stretch. Our target compound, being a tertiary amine, lacks N-H stretching bands in this region.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition.
The choice of deuterated solvent is critical and should be based on the solubility of the analyte and its potential for hydrogen bonding interactions. For the compounds discussed, Chloroform-d (CDCl₃) is a suitable choice for initial analysis, with Dimethyl sulfoxide-d₆ (DMSO-d₆) as an alternative for less soluble analogs.
FTIR Spectroscopy Protocol
Caption: Workflow for ATR-FTIR data acquisition.
Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.
Mass Spectrometry Protocol
Caption: Workflow for ESI-MS data acquisition.
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar organic molecules, typically yielding a prominent molecular ion peak.
Conclusion
This guide has provided a comprehensive overview of the spectroscopic data for this compound and two of its key analogs. By presenting a detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and MS data, and by offering a comparative perspective, we have established a robust framework for the characterization of this important class of heterocyclic compounds. The provided experimental protocols serve as a practical resource for researchers to acquire high-quality, reproducible data. The application of these spectroscopic techniques in a synergistic manner is indispensable for the unambiguous structural elucidation and purity assessment of novel compounds in the dynamic field of drug discovery and development.
A Senior Application Scientist's Guide to the Analytical Validation of 6-chloro-N,N-dimethylpyridazin-3-amine Synthesis
Introduction: Beyond Synthesis—The Imperative of Validation
In the landscape of pharmaceutical research and drug development, the synthesis of a target molecule is merely the first chapter of its story. The true measure of success lies in the rigorous, unequivocal validation of its structure and purity. 6-chloro-N,N-dimethylpyridazin-3-amine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry. Its utility, however, is directly contingent on the purity and confirmed identity of the synthesized material. The presence of even minute quantities of impurities—such as unreacted starting materials, regioisomers, or by-products—can drastically alter biological activity, introduce toxicity, and compromise the integrity of downstream research.[1][][3]
This guide provides an in-depth comparison of core analytical techniques essential for validating the synthesis of this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This is not just a protocol; it is a strategic approach to chemical verification, designed for scientists who require absolute confidence in their materials.
The Synthetic Pathway: A Look at the Chemistry
A common and efficient route to this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with dimethylamine.[4] The reaction is typically performed in a suitable solvent with a base to scavenge the HCl by-product.
While seemingly straightforward, this reaction can yield several impurities. Key potential contaminants include:
-
Unreacted 3,6-dichloropyridazine: Incomplete reaction.
-
Regioisomer (3-chloro-N,N-dimethylpyridazin-6-amine): While the 3-position is generally more activated, substitution at the 6-position can occur.
-
Bis-aminated product (N3,N6,N6-trimethylpyridazine-3,6-diamine): Over-reaction with dimethylamine.
-
Hydrolysis products: Reaction with any trace water to form a pyridazinone derivative.
A robust analytical workflow must be capable of identifying and quantifying the target compound while definitively ruling out the presence of these potential impurities.
Caption: Synthetic route for this compound.
A Comparative Guide to Analytical Techniques
No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-faceted, orthogonal approach is the cornerstone of trustworthy validation. We will compare the three most critical techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the gold standard for unambiguous structural elucidation.[5] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For this compound, NMR is indispensable for confirming the regiochemistry of the amination and the integrity of the heterocyclic core. The chemical shifts and coupling patterns of the pyridazine ring protons are highly diagnostic and allow for clear differentiation from any potential regioisomers.[6][7][8]
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to ~0-200 ppm.
-
Process and reference the spectrum similarly to the ¹H NMR.
-
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insight Provided |
| ¹H NMR | -N(CH ₃)₂ | ~3.1 | Singlet | 6H | Confirms presence of two equivalent methyl groups. |
| Pyridazine H-4 | ~6.8 | Doublet (d) | 1H | Confirms proton adjacent to the dimethylamino group. | |
| Pyridazine H-5 | ~7.4 | Doublet (d) | 1H | Confirms proton adjacent to the chlorine atom. | |
| ¹³C NMR | -N(C H₃)₂ | ~40 | - | - | Carbon signal for the dimethylamino group. |
| Pyridazine C-4 | ~115 | - | - | Carbon signals of the pyridazine ring. | |
| Pyridazine C-5 | ~130 | - | - | Differentiates from potential isomers and confirms | |
| Pyridazine C-6 | ~150 | - | - | the core heterocyclic structure.[9][10] | |
| Pyridazine C-3 | ~160 | - | - |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for detecting trace impurities.[11] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an unparalleled instrument for impurity profiling.[12][13] For a halogenated compound like this compound, MS offers a unique diagnostic feature: the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in two distinct molecular ion peaks (M⁺ and M+2) with a characteristic ~3:1 intensity ratio.[14][15] This signature provides definitive evidence of the presence of a single chlorine atom.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Separation (Example Method):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.[12]
-
Scan Range: Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Analysis: Look for the molecular ion [M+H]⁺ and confirm the characteristic isotopic pattern.
-
| Parameter | Expected Value | Key Insight Provided |
| Molecular Formula | C₆H₈ClN₃ | - |
| Exact Mass | 157.0407 | High-resolution MS can confirm elemental composition. |
| [M+H]⁺ (for ³⁵Cl) | m/z 158.0480 | Confirms the molecular weight of the primary isotope. |
| [M+H]⁺ (for ³⁷Cl) | m/z 160.0450 | Confirms the presence of the heavier chlorine isotope. |
| Isotopic Peak Ratio | ~3:1 (158:160) | Crucial evidence for the presence of one chlorine atom. |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
Expertise & Causality: HPLC is the workhorse for assessing the purity of pharmaceutical compounds and intermediates.[16] Its high resolving power allows for the separation of the main compound from closely related impurities, making it ideal for quantitative analysis.[17] By using a UV detector, we can determine the purity of the sample as a percentage of the total peak area. A validated HPLC method is a regulatory requirement for any compound intended for further development.[18]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL).
-
HPLC System (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Run the sample and integrate all peaks.
-
Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) x 100.
-
| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.1 | 1,500 | 0.05 | Potential polar impurity |
| 2 | 3.5 | 2,985,000 | 99.80 | This compound |
| 3 | 4.8 | 4,500 | 0.15 | Unreacted 3,6-dichloropyridazine |
| Total | 2,991,000 | 100.00 |
Integrated Validation Workflow: A Self-Validating System
These techniques should not be used in isolation. They form a logical, self-reinforcing workflow that moves from initial assessment to final certification of the material.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pathogenia.com [pathogenia.com]
- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. pharmtech.com [pharmtech.com]
A Comparative Guide to the Biological Activity of Substituted Chloropyridazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chloropyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties, including a π-deficient aromatic system and basic nitrogen atoms capable of hydrogen bonding, make it an attractive core for the design of novel bioactive molecules.[3] The introduction of a chlorine atom onto this ring system, creating the chloropyridazine scaffold, provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of substituted derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and herbicidal effects.[1][4][5]
This guide provides an in-depth, objective comparison of the biological activities of various substituted chloropyridazines, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the key assays used to evaluate their performance.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted chloropyridazines have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a range of cancer cell lines.[4][6] The mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer, such as those involving protein kinases.[2]
Comparative Efficacy of Substituted Chloropyridazines
The anticancer activity of substituted chloropyridazines is highly dependent on the nature and position of the substituents on the pyridazine and associated phenyl rings. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard metric for comparing the cytotoxic potential of different compounds.[7]
| Compound Series/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference(s) |
| 4-Chloropyridazinoxyphenyl-aromatic ketones | HNO97, FaDu, MDA-MB-468 | 11.13 - 12.22 | Chalcone-like structures | [8] |
| Pyridazine-pyrazoline hybrids | UO-31 (Renal) | 0.65 - 0.84 | Hybrid molecules with pyrazoline | [9] |
| 3,6-Disubstituted pyridazines | NCI-60 panel | Varied | Diverse substitutions at 3 and 6 positions | [10] |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Various | Not specified | Sulfonamide group | [4] |
This table is a representative summary. For a comprehensive list of all tested compounds and cell lines, please refer to the cited literature.
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key trends in the structure-activity relationship of anticancer chloropyridazines:
-
Hybridization: Combining the chloropyridazine scaffold with other pharmacologically active moieties, such as chalcones or pyrazolines, can significantly enhance anticancer activity.[8][9] This molecular hybridization strategy can lead to compounds with improved potency and potentially novel mechanisms of action.[8]
-
Substitution Pattern: The specific substitution pattern on the pyridazine and any attached aromatic rings plays a crucial role in determining cytotoxicity. For instance, in a series of 4-chloropyridazinoxyphenyl hybrids, the anticancer activities were found to be in the order of aromatic ketones > benzyloxyphenylethan-1-one hybrids > thiazolidine-2,4-dione hybrid.[8]
-
Target Specificity: Different substitutions can direct the molecule to interact with different biological targets. For example, some pyridazine derivatives have been shown to inhibit protein kinases like JNK1 and EGFR, which are key players in cancer cell proliferation and survival.[9][10]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Substituted chloropyridazines exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways.
One important target is the JNK1 (c-Jun N-terminal kinase 1) pathway . JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation, apoptosis, and inflammation.[10] Certain 3,6-disubstituted pyridazine derivatives have been shown to inhibit JNK1, leading to the downstream inhibition of transcription factors like c-Jun, which are crucial for cancer cell survival.[10]
Another critical target is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[9] Overexpression or mutation of EGFR is common in many cancers. Novel hybrids of pyridazine-pyrazoline have demonstrated excellent inhibitory effects on EGFR, leading to cell cycle arrest and apoptosis.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[11]
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (substituted chloropyridazines)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[11]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[13]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted chloropyridazines have demonstrated promising activity against a range of pathogenic bacteria and fungi.[14][15][16][17][18]
Comparative Efficacy of Substituted Chloropyridazines
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20]
| Compound Series/Derivative | Target Microorganism | MIC (µg/mL) | Key Structural Features | Reference(s) |
| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | Presence of chloro group | [15] |
| Diarylurea Pyridazinones (Compound 10h) | Staphylococcus aureus | 16 | Diarylurea moiety | [14] |
| Diarylurea Pyridazinones (Compound 8g) | Candida albicans | 16 | Diarylurea moiety | [14] |
| Pyridazinone Derivatives (Compound 7) | S. aureus (MRSA) | 3.74 - 8.92 (µM) | Pyridazinone core | [21] |
| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Not specified (highest activity in series) | Hydrazone linkage | [18] |
This table is a representative summary. For a comprehensive list of all tested compounds and microorganisms, please refer to the cited literature.
Structure-Activity Relationship (SAR) Insights
-
Saturated vs. Aromatic Systems: In some series, saturated or partially saturated pyrrolopyridazine derivatives exhibit stronger antimicrobial activity compared to their aromatic counterparts.[16][17]
-
Isomerism: The stereochemistry of the molecule can influence its activity, with cis-isomers sometimes being more active than their trans-isomers.[16][17]
-
Substitution on Phenyl Ring: The nature and position of substituents on an attached phenyl ring can affect the selectivity of the antimicrobial activity.[16][17]
-
Core Structure: The presence of a pyridazinone ring has been shown to be essential for the antimicrobial activity of certain derivatives.[21]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[19][22][23][24]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Test microorganisms
-
Test compounds (substituted chloropyridazines)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]
-
Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the growth medium in the wells of a 96-well plate. This is typically done by adding a concentrated solution of the compound to the first well and then transferring half of the volume to the next well containing fresh medium, repeating this process across the plate.[22]
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL.[24] Include a growth control well containing only the medium and the inoculum.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[23]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[19] The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Herbicidal Activity: A Tool for Crop Protection
Pyridazine derivatives have a long history of use in agriculture as herbicides.[1][5] They offer a means to control unwanted weeds in various crops, thereby improving yield and quality.[5]
Comparative Efficacy of Substituted Chloropyridazines
The herbicidal activity is often evaluated in pre-emergence (before weed seedlings emerge) and post-emergence (after weed seedlings have emerged) applications.[25][26] The efficacy is typically reported as the percentage of inhibition of weed growth.
| Compound/Derivative | Weed Species | Application | Inhibition (%) | Key Structural Features | Reference(s) |
| 3-Arylalkylamino-6-chloropyridazines (Compound 4f) | Brassica napus | Not specified | 76.42% at 10 µg/mL | Arylalkylamino group at position 3 | [27] |
| Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives | Brassica campestris | Post-emergence | 94.2 - 100% at 150 g·ha⁻¹ | Chlorsulfuron derivatives | [28] |
| Biaryl-pyridazinone/phthalimide derivatives (Compound 7m) | Amaranthus retroflexus, Echinochloa crus-galli | Not specified | 90 - 100% at 37.5 g ai/ha | Biaryl-pyridazinone/phthalimide structure | [29] |
This table is a representative summary. For a comprehensive list of all tested compounds and weed species, please refer to the cited literature.
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Amino Group: In the 3-arylalkylamino-6-chloropyridazine series, the nature of the substituent on the arylalkylamino group influences the herbicidal activity.[27]
-
Core Modifications: Modifications to the core pyridazine structure, such as the creation of biaryl-pyridazinone/phthalimide derivatives, can lead to potent PPO inhibitors with excellent herbicidal activity.[29]
-
Isosteric Replacement: Replacing a benzene ring with a pyridine ring can sometimes improve biological activity.[30]
Mechanism of Action: Disrupting Essential Plant Processes
Substituted chloropyridazines can act as herbicides through various mechanisms of action. One common mode of action is the inhibition of fatty acid synthesis .[31] Fatty acids are essential components of plant cell membranes, and their disruption leads to a cessation of growth and eventual death of the weed. This mechanism is particularly effective against grass weeds.[31]
Another important target is Photosystem II (PSII) . Some pyridazine derivatives act as PSII inhibitors, blocking the electron transport chain in photosynthesis.[32] This leads to the production of reactive oxygen species, which cause rapid cellular damage and plant death.
More recently, pyridazine derivatives have been developed as protoporphyrinogen oxidase (PPO) inhibitors . PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates singlet oxygen, a highly reactive molecule that destroys cell membranes.[29]
Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Screening
This protocol provides a general framework for evaluating the herbicidal activity of substituted chloropyridazines in a greenhouse setting.[28][32][33][34]
Materials:
-
Pots or trays
-
Potting soil
-
Seeds of target weed species and crop species
-
Test compounds (substituted chloropyridazines)
-
Spraying equipment
-
Greenhouse with controlled environmental conditions
Procedure:
Pre-emergence Application:
-
Planting: Fill pots with soil and sow the seeds of the target weed and crop species at an appropriate depth.
-
Treatment: Prepare solutions or suspensions of the test compounds at various concentrations. Apply the treatments uniformly to the soil surface using a sprayer.[26] Include an untreated control.
-
Incubation: Place the pots in a greenhouse under optimal conditions for plant growth (light, temperature, humidity). Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to the untreated control. Quantitative measurements, such as plant height and fresh/dry weight, can also be taken.[28]
Post-emergence Application:
-
Planting and Growth: Sow the seeds of the target weed and crop species and allow them to grow to a specific stage (e.g., 2-4 leaf stage).[34]
-
Treatment: Apply the test compounds as a foliar spray to the emerged plants. Ensure uniform coverage. Include an untreated control.
-
Incubation: Return the plants to the greenhouse and maintain optimal growing conditions.
-
Evaluation: Assess weed control and crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using visual ratings and/or quantitative measurements.
Conclusion
Substituted chloropyridazines represent a versatile and highly valuable class of compounds with a wide range of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, making them a rich source for the discovery of new anticancer, antimicrobial, and herbicidal agents. The comparative data and experimental protocols presented in this guide highlight the significant potential of this scaffold in both medicine and agriculture. A thorough understanding of the structure-activity relationships and mechanisms of action is crucial for the rational design of next-generation chloropyridazine derivatives with enhanced potency, selectivity, and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. actascientific.com [actascientific.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 16. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 17. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preemergence Herbicide Application Timings: Pros and Cons | Integrated Crop Management [crops.extension.iastate.edu]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nbinno.com [nbinno.com]
- 32. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 6-chloro-N,N-dimethylpyridazin-3-amine
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloro-N,N-dimethylpyridazin-3-amine (CAS No. 7145-60-0), a chlorinated heterocyclic amine. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and environmental protection by explaining the causality behind each critical step.
Hazard Profile & Immediate Safety Protocols
Understanding the inherent risks of a compound is fundamental to its safe handling and disposal. This compound is classified as a hazardous substance, and its disposal pathway is dictated by this profile.
Causality: This compound belongs to two chemical classes of concern: organochlorines and amines.[1][2] Organochlorines are known for their potential persistence and toxicity.[1] The amine functional group can impart corrosive properties and reactivity with other chemicals.[2] Therefore, treating this compound with a high degree of caution is a necessary, evidence-based precaution.
Table 1: Hazard Summary and Essential Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][4] | Standard laboratory PPE. Do not eat or drink in the lab.[5] |
| Skin Irritation | H315: Causes skin irritation.[3][4] | Chemical-resistant gloves (e.g., nitrile), lab coat.[6][7] |
| Eye Irritation | H319: Causes serious eye irritation.[3][4] | Tightly fitting safety goggles or a face shield.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Work in a well-ventilated area, preferably a chemical fume hood.[6][8] |
Emergency Procedures
-
Spill: Avoid dust formation.[6] Evacuate unnecessary personnel. Wearing full PPE, collect the spilled material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[4][6] Prevent the material from entering drains or waterways.[4]
-
Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
The Core Disposal Directive: Professional Hazardous Waste Management
The cardinal rule for disposing of this compound is that it must be managed as regulated hazardous waste.
-
Prohibition of Standard Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in the regular trash.[6][7] Such actions can harm aquatic ecosystems and violate environmental regulations.[2]
-
Waste Classification: Due to its chemical structure, this compound must be classified as a halogenated organic waste .[9] This segregation is critical because halogenated wastes require specific disposal technologies, such as high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like dioxins and to neutralize acidic gases (e.g., HCl) generated during combustion.[6][10][11]
The only appropriate disposal route is through a licensed chemical destruction or hazardous waste disposal company.[6][10] Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating this process.[7]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and prepared for pickup in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
Step 1: Waste Collection and Containerization
Proper segregation at the point of generation is the most critical step in a successful waste management program.
-
Solid Waste:
-
Designate a specific, chemically resistant container with a secure, screw-on cap for solid this compound waste (e.g., unused reagent, contaminated weigh boats, or filter paper).[7]
-
Keep the container closed at all times except when adding waste.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, compatible hazardous waste container.[7]
-
Do not mix this halogenated waste stream with non-halogenated organic solvent waste.[9]
-
Ensure the container material is appropriate; for instance, do not store acidic solutions in metal containers.[12]
-
Step 2: Labeling the Hazardous Waste Container
Accurate labeling is a legal requirement and essential for safety.
-
Affix a "Hazardous Waste" tag or label to the container as soon as the first drop of waste is added.[7]
-
Clearly write the full chemical name: "This compound " and its CAS Number: 7145-60-0 .[7]
-
List all components in the container, including solvents, with their estimated percentages.[7]
-
Keep a running total of the amount of waste added.
Step 3: Managing Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[7]
-
Triple-Rinse Protocol: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone).[7]
-
Collect Rinsate: Crucially, collect the rinsate from all three rinses and add it to your liquid hazardous waste container for this compound. Do not pour the rinsate down the drain. [7]
-
Final Disposal: Once triple-rinsed and fully dry, completely deface or remove the original label.[7] The decontaminated container can then typically be disposed of in the regular trash or recycling, pending your institution's specific policies.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store your properly labeled waste containers in a designated SAA.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[12]
-
Ensure the area is well-ventilated and away from incompatible materials, such as strong oxidizing agents or acids.[2][8]
-
Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks or spills.[12]
Step 5: Arranging for Professional Disposal
Do not accumulate large quantities of waste.[7]
-
When your waste container is nearing 90% full, or before the storage time limit set by your institution (e.g., 90 days), contact your EHS department to arrange for a waste pickup.[12]
-
Provide them with all necessary information from your hazardous waste label. They will manage the final transport and disposal at a licensed facility.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper management of this compound waste streams.
Caption: Decision workflow for handling solid, liquid, and container waste.
Conclusion
The proper disposal of this compound is not merely a procedural task but a professional responsibility. By adhering to the principles of correct classification (as a halogenated organic waste), diligent segregation, and professional disposal through your institution's EHS department, you ensure a safe laboratory environment and uphold our collective commitment to environmental protection. Never deviate from these protocols, and when in doubt, always consult your safety officer.
References
- 1. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. achmem.com [achmem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. echemi.com [echemi.com]
- 11. scribd.com [scribd.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
